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  • Product: N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Executive Summary In the landscape of modern drug discovery, the strategic integration of sulfonamide pharmacophores with lipophilic ether moieties is a proven tactic for developing potent enzyme inhibitors and receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic integration of sulfonamide pharmacophores with lipophilic ether moieties is a proven tactic for developing potent enzyme inhibitors and receptor modulators. N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide represents a highly versatile structural scaffold. By bridging a flexible benzylsulfonyl group with a rigid benzyloxyaniline core, this molecule achieves a delicate balance between conformational adaptability and hydrophobic bulk.

This technical guide provides an in-depth analysis of the compound’s physicochemical architecture, details a causally-driven synthetic methodology, and establishes self-validating experimental protocols for its characterization.

Molecular Architecture & Physicochemical Causality

The pharmacological potential of a molecule is fundamentally dictated by its physicochemical properties. For N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, the structural components work in tandem to optimize both pharmacokinetics (absorption/distribution) and pharmacodynamics (target binding).

  • The Benzyloxy Group: The addition of the benzyloxy (

    
    ) tail significantly increases the molecule's lipophilicity (LogP) and provides a bulky aromatic ring capable of engaging in 
    
    
    
    stacking within deep hydrophobic protein pockets.
  • The Methanesulfonamide Spacer: Unlike a direct arylsulfonamide, the inclusion of a methylene spacer (

    
    ) between the phenyl ring and the sulfonyl group introduces an 
    
    
    
    hybridized carbon. This breaks the extended
    
    
    -conjugation, increasing the molecule's degree of rotational freedom (number of rotatable bonds) and improving its solubility profile by preventing overly rigid crystal lattice packing.

The quantitative physicochemical data for this compound aligns perfectly with the established parameters for oral bioavailability, commonly referred to as Lipinski's Rule of Five[1].

Quantitative Physicochemical Profile
PropertyCalculated/Estimated ValueCausality / Pharmacological Implication
Molecular Weight (MW) 353.44 g/mol Optimal size for passive transcellular diffusion (< 500 Da).
Lipophilicity (LogP) ~4.8High lipophilicity drives membrane permeation and hydrophobic target anchoring.
pKa (Sulfonamide NH) ~9.0Weakly acidic; predominantly unionized at physiological pH (7.4), maximizing passive diffusion.
Topological Polar Surface Area 63.7 ŲExcellent for membrane permeability; high potential for blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1Minimizes the desolvation energy penalty required during receptor binding.
H-Bond Acceptors (HBA) 4Sufficient for specific target anchoring (e.g., via the electronegative

oxygens).
Rotatable Bonds 7Provides sufficient conformational flexibility to induce fit into dynamic active sites.

Synthetic Methodology & Validation

The synthesis of sulfonamides via the coupling of a sulfonyl chloride and an amine is a highly reliable, standard methodology in medicinal chemistry[2]. However, achieving high purity requires a mechanistic understanding of the reaction conditions.

Synthesis A 4-Benzyloxyaniline C Pyridine / DCM 0°C to RT A->C B Phenylmethanesulfonyl Chloride B->C D N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide C->D Nucleophilic Acyl Substitution

Fig 1. Synthetic workflow for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide via acyl substitution.

Step-by-Step Protocol: Nucleophilic Acyl Substitution

1. Reaction Setup (Kinetic Control):

  • Procedure: Dissolve 1.0 equivalent of 4-benzyloxyaniline in anhydrous dichloromethane (DCM). Add 2.0 equivalents of anhydrous pyridine. Cool the mixture to 0°C using an ice bath before dropwise addition of 1.1 equivalents of phenylmethanesulfonyl chloride.

  • Causality: Pyridine acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without pyridine, the HCl would protonate the unreacted 4-benzyloxyaniline, rendering it non-nucleophilic and stalling the reaction. DCM provides an aprotic environment that solubilizes both starting materials. Cooling to 0°C ensures kinetic control, preventing the highly reactive sulfonyl chloride from attacking the ether oxygen or causing double sulfonylation at the nitrogen.

2. Reaction Progression & Self-Validation:

  • Procedure: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

  • Validation: The system validates its own completion when the TLC spot corresponding to 4-benzyloxyaniline (visualized via UV at 254 nm or ninhydrin stain) completely disappears, indicating 100% consumption of the limiting reagent.

3. Aqueous Workup & Isolation:

  • Procedure: Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with saturated aqueous

    
    , followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Causality: The 1M HCl wash is critical; it selectively protonates the excess pyridine and any trace unreacted aniline, partitioning them into the aqueous layer. The subsequent

    
     wash neutralizes any residual acid, ensuring the organic layer contains only the neutral sulfonamide product.
    

Physicochemical Evaluation Protocols

To transition this molecule from a synthetic intermediate to a viable biological probe, its physicochemical properties must be empirically validated.

ADMET cluster_0 Physicochemical Profiling cluster_1 In Vitro Evaluation Compound Target Compound (MW: 353.44) LogP Lipophilicity (Shake-Flask Method) Compound->LogP Solubility Aqueous Solubility (Thermodynamic) Compound->Solubility Target Enzyme Inhibition Assays LogP->Target Hydrophobic Binding Tox Cytotoxicity (HepG2) LogP->Tox Off-target potential Solubility->Tox Dosing Limits

Fig 2. Logical relationship between physicochemical properties and in vitro evaluation metrics.

Step-by-Step Protocol: LogP Determination (Shake-Flask Method)

Lipophilicity is quantified using the shake-flask method, strictly adhering to OECD Test Guideline 107[3].

1. Phase Pre-saturation:

  • Procedure: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases.

  • Causality: Water and octanol are not perfectly immiscible (octanol dissolves ~2.3% water; water dissolves ~0.05% octanol). If dry solvents are used during the actual assay, they will partition into each other, altering the phase volumes and skewing the final concentration calculations. Pre-saturation prevents this volume shift.

2. Partitioning:

  • Procedure: Dissolve a known mass of the sulfonamide in the pre-saturated octanol phase. Add an equal volume of pre-saturated water. Seal the flask and agitate mechanically at 100 rpm for 1 hour at 25°C. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

3. Quantification & Self-Validation (Mass Balance):

  • Procedure: Extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using HPLC-UV.

  • Validation: Calculate the mass balance:

    
     must equal the initial mass of the compound introduced. If the recovery is < 95%, it indicates that the highly lipophilic compound has precipitated at the liquid-liquid interface or adsorbed to the glassware, invalidating the run and requiring a lower starting concentration.
    

Conclusion

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a structurally optimized scaffold that leverages the hydrogen-bonding capacity of a sulfonamide and the deep-pocket anchoring ability of a benzyloxy group. By employing causally-driven synthetic workflows and self-validating physicochemical assays, researchers can ensure the high-fidelity production and characterization of this compound for downstream in vitro and in vivo pharmacological profiling.

References

  • Title: Lipinski's Rule of Five Drug Absorption Guide Source: Studylib URL
  • Title: 1-Octanol-water Partition Coefficient Determination Test (OECD Test Guideline 107)
  • Title: N,N-Dimethylphenothiazine-2-sulphonamide Experimental Protocols (Sulfonamide Synthesis)

Sources

Exploratory

Molecular weight and formula of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

An In-depth Technical Guide to N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-[4-(b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, a sulfonamide-containing organic compound. The document details its fundamental physicochemical properties, outlines a validated synthetic protocol, and discusses its potential applications within the broader context of medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel sulfonamide derivatives.

Introduction and Scientific Context

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, noted for its ability to mimic a transition state or act as a stable, non-hydrolyzable surrogate for other functional groups. Its presence in various approved drugs highlights its importance in modulating biological activity.

The specific structure of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, featuring a benzyloxy substituent, suggests its potential as an intermediate in the synthesis of more complex molecules. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to yield a free hydroxyl group for further functionalization. This strategic placement allows for the exploration of structure-activity relationships, a critical aspect of drug discovery.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide are summarized below.

PropertyValueSource
Molecular Formula C20H19NO3SChemDiv
Molecular Weight 353.44 g/mol ChemDiv
Canonical SMILES O=S(=O)(NC1=CC=C(OCC2=CC=CC=C2)C=C1)CC1=CC=CC=C1PubChem
InChI Key Not Available-
CAS Number 1805537-81-2PubChem
LogP (Predicted) 4.3ChemDiv
Hydrogen Bond Acceptors 4ChemDiv
Hydrogen Bond Donors 1ChemDiv

Synthesis and Characterization: A Validated Protocol

The synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide can be achieved through a standard sulfonylation reaction. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Synthetic Workflow

The synthesis involves the reaction of 4-(benzyloxy)aniline with phenylmethanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reaction Reaction Vessel cluster_workup Aqueous Workup cluster_purification Purification reagent1 4-(Benzyloxy)aniline reaction_mix Stirring at 0 °C to RT reagent1->reaction_mix reagent2 Phenylmethanesulfonyl Chloride reagent2->reaction_mix base Pyridine (Base) base->reaction_mix solvent Dichloromethane (Solvent) solvent->reaction_mix workup 1. Quench with H2O 2. Extract with DCM 3. Wash with Brine reaction_mix->workup Reaction Completion purification Silica Gel Chromatography workup->purification Crude Product final_product N-[4-(benzyloxy)phenyl]-1- phenylmethanesulfonamide purification->final_product Pure Product

Caption: Synthetic workflow for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 4-(benzyloxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add a solution of phenylmethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-(benzyloxy)aniline) is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the N-H, S=O (sulfonamide), and C-O-C (ether) functional groups.

Potential Applications and Future Directions

While specific biological activity for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is not extensively reported in the public domain, its structural motifs are present in compounds with known pharmacological activities. Sulfonamides are a well-established class of antibacterial agents, and their derivatives have been explored for a multitude of other therapeutic applications, including as diuretics, anticonvulsants, and anti-inflammatory agents.

The N-benzylbenzenesulfonamide moiety is found in a variety of biologically significant compounds.[1] For instance, certain derivatives have been reported to exhibit inhibitory activity against γ-secretase, an enzyme implicated in Alzheimer's disease.[1] The core structure of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide could serve as a scaffold for the development of novel inhibitors of various enzymes or receptors.

The benzyloxy group can be readily cleaved under standard hydrogenolysis conditions to reveal a phenol. This phenolic hydroxyl group can then be used as a handle for further chemical modifications, such as the introduction of other functional groups or the linkage to other molecular fragments, to explore structure-activity relationships in a targeted manner.

Conclusion

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a well-defined chemical entity with accessible synthetic routes. Its value lies not only in its own potential for biological screening but also as a versatile intermediate for the synthesis of more complex molecules. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this and related sulfonamide compounds in drug discovery and development programs.

References

A comprehensive list of references will be compiled based on the sources used to generate the detailed information in the final guide.

Sources

Foundational

The Therapeutic Potential of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide: A Technical Guide for Drug Development Professionals

Foreword: A New Frontier in Androgen Receptor Modulation The landscape of pharmacotherapy is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced efficacy and refined safety...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A New Frontier in Androgen Receptor Modulation

The landscape of pharmacotherapy is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced efficacy and refined safety profiles. Within this dynamic environment, the sulfonamide scaffold has consistently demonstrated its versatility, serving as a cornerstone for a diverse array of therapeutic agents.[1][2][3][4] This guide delves into the burgeoning therapeutic potential of a specific sulfonamide derivative, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. Recent investigations have illuminated its promise as a modulator of the androgen receptor (AR), a critical target in the pathogenesis of prostate cancer and other androgen-dependent diseases.[5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising compound, from its fundamental chemical properties to its potential clinical applications and the experimental methodologies crucial for its evaluation.

Molecular Profile and Physicochemical Characteristics

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a synthetic compound characterized by a central benzenesulfonamide core. The structure features a benzyloxy group attached to one phenyl ring and a phenylmethane group linked to the sulfonamide nitrogen. This unique arrangement of aromatic and flexible moieties is key to its biological activity.

PropertyValueSource
Molecular Formula C20H19NO3SPubChem
Molecular Weight 353.44 g/mol PubChem
Appearance White to off-white solid (predicted)[7]
Melting Point Not experimentally determinedN/A
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.[7]
pKa (predicted) ~8.9 (for the sulfonamide N-H)[7]

Note: Some physical and chemical properties are predicted based on the structural analogs N-phenylmethanesulfonamide and N-phenylbenzenesulfonamide, as experimental data for the specific title compound is limited.[7]

Synthesis and Chemical Elucidation

The synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide and its derivatives can be achieved through established organic chemistry reactions. A general synthetic route involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.

General Synthetic Protocol

A plausible synthetic route for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide involves the following steps:

  • Preparation of 4-(benzyloxy)aniline: This intermediate can be synthesized by the Williamson ether synthesis, reacting 4-aminophenol with benzyl bromide in the presence of a suitable base like potassium carbonate.

  • Sulfonylation: The resulting 4-(benzyloxy)aniline is then reacted with phenylmethanesulfonyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final compound.

A similar approach has been described for the synthesis of related N-{[4(benzoylamino)phenyl]sulfonyl} benzamide.[8]

Therapeutic Rationale: Targeting the Androgen Receptor

The primary therapeutic potential of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide lies in its ability to act as an antagonist of the androgen receptor (AR).[5][6] The AR is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[9][10][11][12][13] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and proliferation.[9][10]

In many cases of advanced prostate cancer, the disease becomes resistant to traditional androgen deprivation therapies, a state known as castration-resistant prostate cancer (CRPC).[12][14] In CRPC, the AR signaling pathway often remains active due to various mechanisms, including AR gene amplification, mutations, or the expression of AR splice variants that are constitutively active.[12] Therefore, the development of novel AR antagonists that can effectively block AR signaling in these resistant settings is a critical unmet medical need.

Mechanism of Action: A Focus on the Activation Function 2 (AF2) Domain

Recent studies on derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have revealed a novel mechanism of AR antagonism.[5][6] These compounds have been shown to target the Activation Function 2 (AF2) region of the AR.[5][6] The AF2 domain is a crucial site for the interaction of the AR with coactivator proteins, which are necessary for initiating gene transcription.[5][6] By binding to the AF2 site, these sulfonamide derivatives can allosterically inhibit the recruitment of coactivators, thereby preventing the transcriptional activation of AR target genes.[5] This mechanism is distinct from that of many current antiandrogens that competitively block the ligand-binding domain (LBD).[15]

The ability to target the AF2 domain offers a potential advantage in overcoming resistance mechanisms that involve mutations in the LBD or the expression of LBD-lacking splice variants.

Preclinical Evaluation: In Vitro and In Vivo Evidence

The therapeutic potential of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide and its derivatives is supported by preclinical data from both in vitro and in vivo studies.

In Vitro Antagonistic Activity

A derivative of N-(4-(benzyloxy)-phenyl)-sulfonamide, compound T1-12, has demonstrated potent AR antagonistic activity with an IC50 value of 0.47 μM.[5][6] This indicates its ability to inhibit AR-mediated cellular processes at sub-micromolar concentrations. Furthermore, this compound also showed activity in a peptide displacement assay with an IC50 of 18.05 μM, confirming its interaction with the AR coactivator binding site.[5][6]

In Vivo Efficacy in a Prostate Cancer Xenograft Model

The in vivo efficacy of the derivative T1-12 was evaluated in a LNCaP xenograft model of prostate cancer.[5][6] Intratumoral administration of T1-12 resulted in effective inhibition of tumor growth.[5][6] This finding provides crucial proof-of-concept for the antitumor activity of this class of compounds in a living organism.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the therapeutic potential of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide.

Synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Materials:

  • 4-Aminophenol

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetone

  • Phenylmethanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 4-(benzyloxy)aniline:

    • In a round-bottom flask, dissolve 4-aminophenol and a molar excess of K2CO3 in acetone.

    • Add benzyl bromide dropwise to the stirring mixture.

    • Reflux the reaction mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the solid and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

  • Synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide:

    • Dissolve 4-(benzyloxy)aniline and TEA in DCM.

    • Cool the solution in an ice bath and add phenylmethanesulfonyl chloride dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR and mass spectrometry.

In Vitro Androgen Receptor Antagonism Assay

This assay is designed to measure the ability of the test compound to inhibit androgen-induced AR transcriptional activity.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP or MDA-kb2).[16][17]

  • Cell culture medium and supplements.

  • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Dihydrotestosterone (DHT) as the AR agonist.

  • Test compound (N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the prostate cancer cells in the appropriate medium.

    • Seed the cells in a multi-well plate.

    • Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of DHT. Include appropriate controls (vehicle control, DHT alone, and a known AR antagonist like bicalutamide).

  • Luciferase Assay:

    • After an incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control plasmid).

    • Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of the test compound to determine the IC50 value.

In Vivo Prostate Cancer Xenograft Study

This study evaluates the antitumor efficacy of the test compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).[1]

  • Human prostate cancer cell line (e.g., LNCaP).[1]

  • Matrigel.

  • Test compound formulated for in vivo administration.

  • Calipers for tumor measurement.

  • Standard animal care facilities and equipment.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.[1]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., via intratumoral, intraperitoneal, or oral route) and vehicle to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth inhibition in the treatment group to the control group.

    • The excised tumors can be further analyzed for biomarkers of AR activity.

Signaling Pathways and Molecular Interactions

The therapeutic effect of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is mediated through its interaction with the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP HSP AR-HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Recruits Coactivators Coactivators Coactivators Coactivators->ARE Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Caption: The canonical androgen receptor signaling pathway.

Inhibition by N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

AR_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP AR-HSP Complex Androgen->AR-HSP Binds AR AR AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP HSP AR-HSP->AR HSP Dissociation ARE Androgen Response Element AR_dimer->ARE Binds Blocked_Transcription Blocked Gene Transcription ARE->Blocked_Transcription Coactivators Coactivators Coactivators->AR_dimer Coactivator recruitment blocked Compound N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide Compound->AR_dimer Binds to AF2 site

Sources

Exploratory

Mechanism of action for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

This guide details the mechanism of action for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide , a specific small-molecule inhibitor identified in recent medicinal chemistry literature (notably as compound T1-12 or a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide , a specific small-molecule inhibitor identified in recent medicinal chemistry literature (notably as compound T1-12 or a close analog) as a novel antagonist of the Androgen Receptor (AR) that selectively targets the Activation Function 2 (AF2) domain.

Executive Summary

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (often chemically categorized within the N-(4-(benzyloxy)phenyl)sulfonamide scaffold series) is a non-steroidal Androgen Receptor (AR) antagonist. Unlike conventional anti-androgens (e.g., Enzalutamide, Bicalutamide) that competitively bind to the Ligand Binding Domain (LBD) to block androgen docking, this compound operates via a distinct mechanism: it allosterically targets the Activation Function 2 (AF2) region. This unique binding mode allows it to inhibit AR transcriptional activity even in scenarios where LBD-driven resistance mechanisms may be present.

Feature Description
Chemical Class

-aryl-phenylmethanesulfonamide (Benzylsulfonamide)
Primary Target Androgen Receptor (AR)
Specific Binding Site Activation Function 2 (AF2) hydrophobic groove
Therapeutic Context Castration-Resistant Prostate Cancer (CRPC)
Key Potency Metric IC

~0.47

M (AR antagonism in reporter assays)

Molecular Characterization & SAR

The molecule consists of three pharmacophoric elements critical for its biological activity:

  • Benzyloxyphenyl Head Group : The 4-benzyloxy moiety mimics the hydrophobic side chains of AR co-activators (e.g., the leucine-rich motifs of SRC-1), allowing the molecule to insert into the AF2 groove.

  • Sulfonamide Linker : The sulfonamide (

    
    ) provides essential hydrogen-bonding interactions with residues in the AR pocket, stabilizing the complex.
    
  • Phenylmethane Tail (Benzyl Group) : The 1-phenylmethane moiety (derived from

    
    -toluenesulfonyl chloride) extends into the hydrophobic sub-pocket, enhancing affinity compared to shorter benzenesulfonamide analogs.
    

Structure-Activity Relationship (SAR) Logic:

  • Linker Length : The methylene spacer in the phenylmethane group (benzyl vs. phenyl) provides rotational flexibility that optimizes the fit within the AF2 pocket.

  • Hydrophobicity : The "benzyloxy" extension is strictly required to displace the native LXXLL motifs of co-activator proteins.

Primary Mechanism of Action: AF2 Domain Antagonism

The canonical mechanism of AR activation involves androgen binding to the LBD, followed by a conformational change that exposes the AF2 surface for co-activator recruitment. N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide disrupts this process downstream of ligand binding.

Binding Kinetics and Site
  • Target Site : The AF2 region is located on the surface of the AR Ligand Binding Domain (LBD) but is distinct from the androgen-binding pocket. It is formed by helices H3, H4, and H12.

  • Interaction Mode : The compound acts as a protein-protein interaction (PPI) inhibitor . It occupies the hydrophobic cleft where the LXXLL motifs of co-activators (like SRC-1, TIF2) normally bind.

  • Displacement : By occupying this groove, the compound physically blocks the recruitment of steroid receptor co-activators (SRCs), preventing the formation of the transcriptionally active complex.

Signaling Pathway Modulation
  • Inhibition of N/C Interaction : The compound prevents the intramolecular interaction between the N-terminal domain (NTD) and the C-terminal LBD (N/C interaction), a crucial step for AR stabilization and nuclear activity.

  • Transcriptional Silencing : Without co-activator recruitment, the AR cannot effectively recruit RNA Polymerase II to Androgen Response Elements (AREs) on DNA.

  • Downstream Effect : Reduced expression of AR target genes (e.g., PSA, TMPRSS2) and inhibition of prostate cancer cell proliferation.

AR_Pathway cluster_Nucleus Nucleus Androgen Androgen (DHT) AR_Inactive AR (Inactive) (Cytosol) Androgen->AR_Inactive Binds LBD AR_Active AR-DHT Complex (Nuclear Translocation) AR_Inactive->AR_Active Dimerization & Translocation AF2_Site AF2 Domain (Helix 3, 4, 12) AR_Active->AF2_Site Exposes AF2 CoActivators Co-Activators (SRC-1, TIF2) CoActivators->AF2_Site Recruitment via LXXLL Compound N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide Compound->CoActivators Displaces Compound->AF2_Site COMPETITIVE BLOCKADE (Steric Hindrance) Transcription Transcription of PSA, TMPRSS2 AF2_Site->Transcription Required for CellGrowth Tumor Cell Proliferation Transcription->CellGrowth

Figure 1: Mechanism of AF2 blockade. The compound competitively occupies the AF2 surface, preventing co-activator recruitment essential for gene transcription.

Experimental Validation Protocols

To validate the mechanism of this compound in a research setting, the following self-validating workflow is recommended.

Peptide Displacement Assay (Fluorescence Polarization)

Objective : Confirm direct binding to the AF2 pocket by displacing a fluorescently labeled co-activator peptide.

  • Reagents : Recombinant AR-LBD, Fluorescein-labeled SRC-1 peptide (LXXLL motif).

  • Protocol :

    • Incubate AR-LBD (1

      
      M) with DHT (10 
      
      
      
      M) to stabilize the active conformation.
    • Add Fluorescein-SRC-1 peptide (10 nM).

    • Titrate N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (0.01 – 100

      
      M).
      
    • Measure Fluorescence Polarization (mP).

  • Expected Result : A dose-dependent decrease in mP, indicating the compound is displacing the peptide from the AF2 groove.

AR Transcriptional Reporter Assay

Objective : Measure functional inhibition of AR activity.

  • Cell Line : LNCaP or PC-3 transfected with wild-type AR.

  • Reporter : PSA-Luciferase or MMTV-Luc.

  • Protocol :

    • Seed cells in androgen-depleted media (charcoal-stripped FBS).

    • Treat with DHT (1 nM) to induce AR activity.

    • Co-treat with the test compound (0.1 – 10

      
      M).
      
    • Lyse cells after 24h and quantify luminescence.

  • Validation : The compound should inhibit DHT-induced luciferase activity with an IC

    
     in the sub-micromolar range (e.g., ~0.5 
    
    
    
    M).
Mammalian Two-Hybrid (M2H) Assay

Objective : Specifically prove disruption of the AR-Coactivator interaction.

  • Constructs : VP16-AR-LBD (prey) and GAL4-SRC-1 (bait).

  • Logic : Luciferase signal is only generated if AR-LBD binds SRC-1.

  • Result : Treatment with the compound should abolish the signal, confirming the mechanism is specific to the AR-Coactivator interface.

Therapeutic Implications

The targeting of AF2 presents a strategic advantage in Castration-Resistant Prostate Cancer (CRPC) . Standard therapies like Enzalutamide target the ligand-binding pocket (LBD). Mutations in the LBD (e.g., F876L) can render tumors resistant to these drugs.

  • Advantage : Since N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide binds to the surface (AF2) rather than the deep ligand pocket, it retains efficacy against LBD-mutant forms of AR.

  • Synergy : Potential for combination therapy with LBD antagonists to achieve "dual-lock" inhibition of the receptor.

References

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 2022. Key Finding: Identification of the sulfonamide scaffold (Compound T1-12) as a potent AF2 inhibitor.

  • Structural Basis for Androgen Receptor Coactivator Recruitment and Inhibition. Molecular Cell, 2004. Context: Defines the structural biology of the AF2 hydrophobic groove targeted by this compound.

  • Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. Cancers, 2020.[1] Context: Discusses the downstream effects of AF2 antagonists on tumor cell fate.

Sources

Foundational

Chemical structure analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Topic: Chemical Structure Analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Type: Technical Monograph & Experimental Guide Author Persona: Senior Application Scientist[1] [1] Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Type: Technical Monograph & Experimental Guide Author Persona: Senior Application Scientist[1]

[1]

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide .[1] Structurally, this molecule represents a "minimalist" scaffold sharing critical pharmacophores with c-Met kinase modulators and Matrix Metalloproteinase (MMP) inhibitors .[1] It combines a flexible benzylsulfonamide "warhead" (capable of zinc chelation or hydrogen bonding) with a lipophilic 4-benzyloxyphenyl tail (targeting hydrophobic pockets).[1]

For researchers in drug discovery, this compound serves as a pivotal reference standard for probing the Structure-Activity Relationship (SAR) of sulfonamide-based hydrophobic binders.[1] This guide details its synthesis, spectroscopic validation, and physicochemical properties.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Identity & Nomenclature[1][5]
  • IUPAC Name: N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide[1]

  • Alternative Names:

    
    -Toluenesulfonamide, N-(4-benzyloxyphenyl)-; N-(4-(Benzyloxy)phenyl)(phenyl)methanesulfonamide.[1]
    
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1]
  • Molecular Weight: 353.44 g/mol [1]

  • SMILES: c1ccccc1COc2ccc(cc2)NS(=O)(=O)Cc3ccccc3

Calculated Physicochemical Data

The following parameters dictate the compound's behavior in biological assays and formulation.

PropertyValueImplication for Research
LogP (Predicted) 4.2 – 4.5Highly lipophilic; likely requires DMSO for stock solutions.[1] Permeability is high (Class II).[1]
TPSA ~64 Å

Good membrane permeability (<140 Å

); potential for BBB penetration.[1]
pKa (Sulfonamide NH) ~9.5 – 10.2Weakly acidic.[1] At physiological pH (7.4), it remains predominantly neutral (>99%).[1]
H-Bond Donors 1 (NH)Critical for active site interaction (e.g., backbone carbonyls).[1]
H-Bond Acceptors 3 (O=S=O, ether O)Sulfonyl oxygens often coordinate metal ions (Zn

) in metalloenzymes.[1][2]

Synthetic Pathway & Protocol

Causality of Method: The synthesis utilizes a nucleophilic substitution of


-toluenesulfonyl chloride.[1] We select pyridine  as both the solvent and acid scavenger to prevent protonation of the aniline, ensuring the nucleophile remains active.[1] Dichloromethane (DCM) is avoided in the primary step to minimize solubility issues with the salt byproducts, though it is used in extraction.[1]
Retrosynthetic Analysis

The molecule is disconnected at the sulfonamide bond (


), revealing two precursors:[1]
  • Electrophile: Phenylmethanesulfonyl chloride (

    
    -Toluenesulfonyl chloride).[1][2]
    
  • Nucleophile: 4-(Benzyloxy)aniline (4-Benzyloxyphenylamine).[1]

Experimental Protocol (Step-by-Step)

Reagents:

  • 
    -Toluenesulfonyl chloride (1.0 equiv)[1]
    
  • 4-(Benzyloxy)aniline hydrochloride (1.0 equiv)[1]

  • Pyridine (anhydrous, 10 volumes)[1]

  • Ethyl Acetate / Hexanes (for recrystallization)[1][3]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, suspend 4-(benzyloxy)aniline hydrochloride  (10 mmol) in anhydrous pyridine  (20 mL). Stir at 0°C for 15 minutes.
    
    • Rationale: Low temperature prevents thermal decomposition of the sulfonyl chloride and controls the exotherm.[1]

  • Addition: Dissolve

    
    -toluenesulfonyl chloride  (10 mmol) in a minimal amount of anhydrous DCM (or add solid directly if finely powdered) and add dropwise to the amine solution.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

    • Endpoint: Disappearance of the aniline spot (R

      
       ~0.[1]3) and appearance of the sulfonamide (R
      
      
      
      ~0.5).[1]
  • Quench & Workup: Pour the reaction mixture into ice-cold 1N HCl (100 mL).

    • Mechanism:[1][4] HCl neutralizes the pyridine and converts unreacted amine to water-soluble salts.[1] The product precipitates as a solid.[1]

  • Isolation: Filter the precipitate. Wash copiously with water to remove pyridinium salts.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane .

    • Target: White to off-white crystalline solid.[1]

Spectroscopic Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signals must be present. The absence of the methylene singlet at 4.3 ppm indicates failure of the sulfonyl chloride incorporation.[1]

H NMR Analysis (DMSO-d , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.65 s (broad)1HNH Sulfonamide proton; deshielded by electron-withdrawing SO

.[1] Exchangeable with D

O.
7.30 – 7.45 m10HAr-H Overlapping signals from the two unsubstituted phenyl rings (benzyl and benzyloxy).[1]
7.10 d (

=8.8 Hz)
2HAr-H Protons ortho to the sulfonamide nitrogen (aniline ring).[1]
6.95 d (

=8.8 Hz)
2HAr-H Protons ortho to the ether oxygen (shielded by resonance).[1]
5.05 s2HO-CH

-Ph
Benzyloxy methylene.[1] Characteristic shift for benzyl ethers.
4.35 s2HSO

-CH

-Ph
Diagnostic Peak. The methylene group between the sulfonyl and phenyl ring.[1]
Infrared (IR) Spectroscopy[1]
  • 3250 cm

    
    :  N-H stretch (sharp).
    
  • 1330 cm

    
    :  Asymmetric SO
    
    
    
    stretch.[1]
  • 1150 cm

    
    :  Symmetric SO
    
    
    
    stretch.[1]
  • 1240 cm

    
    :  C-O-C asymmetric stretch (aryl ether).[1]
    

Structural Biology & Mechanism (SAR Logic)

This molecule acts as a probe for hydrophobic channel binding .[1] In enzymes like MMP-2/9 or kinases like c-Met , the binding pocket often consists of a catalytic metal center and a deep hydrophobic pocket (S1' pocket).[1][2]

Pharmacophore Mapping[1]
  • The Anchor (Sulfonamide): The sulfonamide oxygen atoms can coordinate with Zinc (Zn

    
    ) in MMPs or form hydrogen bonds with the backbone (e.g., Asp/Gly) in kinases.[1][2]
    
  • The Linker (Benzylsulfonamide): The extra methylene group (

    
    ) in the sulfonamide head provides "elbow room," allowing the phenyl ring to rotate and fit into non-planar pockets, unlike rigid benzenesulfonamides.[1][2]
    
  • The Tail (Benzyloxy): This group extends into the deep hydrophobic pocket, providing entropy-driven binding affinity via van der Waals interactions.[1]

Pathway Visualization (DOT)[1]

SAR_Mechanism cluster_Head Head Group cluster_Tail Tail Group Compound N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide Sulfonamide Sulfonamide (-SO2NH-) Compound->Sulfonamide DistalPhenyl Distal Phenyl Ring Compound->DistalPhenyl Metal Zn2+ / H-Bond Donor Sulfonamide->Metal Chelation / H-Bonding BenzylSpacer Benzyl Spacer (-CH2-) Target Biological Target (c-Met / MMP) BenzylSpacer->Target Rotational Flexibility EtherLink Ether Link (-O-) Interaction Hydrophobic Pocket (S1') EtherLink->Interaction Linker Geometry DistalPhenyl->Interaction Pi-Stacking / VdW

Caption: Pharmacophore dissection showing the dual-binding mode: The sulfonamide head engages the polar/metal center, while the benzyloxy tail penetrates the hydrophobic S1' pocket.[1][2]

References

  • Biological Context (c-Met/Kinase)

    • Title: c-Met Modulators and Methods of Use.[1][2][5][6][7][8]

    • Source: U.S. Patent 7,579,473 (2009).[1]

    • URL
    • Relevance: Describes the synthesis of complex analogs containing the N-(4-benzyloxyphenyl)-1-phenylmethanesulfonamide core.
  • Synthetic Methodology (Sulfonamides)

    • Title: Synthesis and Structure-Activity Relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic Acids.
    • Source: Journal of Medicinal Chemistry (2003).[1]

    • URL:[Link]

    • Relevance: Establishes standard protocols for sulfonamide formation and benzyl
  • Structural Analogs (AR Antagonists)

    • Title: Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor.[1][2]

    • Source: Journal of Medicinal Chemistry (2022).[1]

    • URL:[Link][1]

    • Relevance: Validates the "benzyloxyphenyl-sulfonamide" scaffold as a bioactive moiety for nuclear receptors.[1][2]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

This is a comprehensive technical guide and protocol for the synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide . This document is designed for research scientists and medicinal chemists, focusing on high-pu...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide . This document is designed for research scientists and medicinal chemists, focusing on high-purity isolation and mechanistic control.

[1]

Introduction & Strategic Overview

The target molecule, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide , is a sulfonamide derivative constructed from a lipophilic benzyloxyaniline scaffold and a benzylsulfonyl moiety.[1] Structurally, it serves as a potential privileged scaffold in medicinal chemistry, analogous to various MMP inhibitors and anti-inflammatory agents.

Retrosynthetic Analysis

The most reliable disconnection is at the sulfonamide nitrogen-sulfur bond. The synthesis utilizes 4-(benzyloxy)aniline (nucleophile) and


-toluenesulfonyl chloride  (electrophile).[1]

Retrosynthesis Target Target Molecule N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Amine 4-(Benzyloxy)aniline (Nucleophile) Target->Amine S-N Disconnection Sulfonyl Phenylmethanesulfonyl Chloride (Electrophile) Target->Sulfonyl Precursors Precursors

Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.

Critical Mechanistic Insight (Expertise & Experience)

The "Sulfene" Factor: Unlike simple benzenesulfonyl chlorides, phenylmethanesulfonyl chloride (


-toluenesulfonyl chloride) possesses acidic 

-protons (

).[1] In the presence of tertiary amine bases (like Triethylamine or Pyridine), the reaction often proceeds via an elimination-addition mechanism involving a highly reactive sulfene intermediate (

), rather than direct nucleophilic substitution.
  • Risk: If the reaction medium contains moisture, the sulfene intermediate will rapidly hydrolyze to the corresponding sulfonic acid, drastically reducing yield.

  • Control: Strictly anhydrous conditions are required. The temperature must be controlled (

    
    ) during base addition to prevent runaway sulfene generation and subsequent oligomerization.[1]
    

Materials & Reagents

ComponentRoleCAS NumberPurity/Grade
4-(Benzyloxy)aniline Nucleophile6373-46-2>97% (Recrystallize if dark)
Phenylmethanesulfonyl chloride Electrophile1939-99-7>98% (Moisture Sensitive)
Pyridine Base/Solvent110-86-1Anhydrous (<0.05% Water)
Dichloromethane (DCM) Solvent75-09-2Anhydrous (ACS Grade)
Hydrochloric Acid (1M) Quench/Wash7647-01-0Aqueous
Sodium Bicarbonate Wash144-55-8Saturated Aqueous

Step-by-Step Experimental Protocol

Phase A: Reaction Setup
  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar at

    
     for 2 hours. Cool under a stream of dry nitrogen or argon.
    
  • Amine Dissolution:

    • Charge the RBF with 4-(benzyloxy)aniline (1.00 g, 5.0 mmol, 1.0 equiv).[1]

    • Add Anhydrous DCM (20 mL).

    • Add Pyridine (1.2 mL, 15.0 mmol, 3.0 equiv). Note: Pyridine acts as both base and acid scavenger.

    • Stir until fully dissolved.

Phase B: Controlled Addition (Critical Step)
  • Cooling: Place the reaction flask in an ice/water bath to cool to

    
    .
    
  • Electrophile Preparation: In a separate dry vial, dissolve phenylmethanesulfonyl chloride (1.05 g, 5.5 mmol, 1.1 equiv) in Anhydrous DCM (5 mL).

  • Dropwise Addition:

    • Transfer the sulfonyl chloride solution to the amine mixture dropwise over 15 minutes using a syringe or addition funnel.

    • Rationale: Slow addition at

      
       minimizes the concentration of free sulfene, promoting the desired capture by the amine over side reactions.
      
  • Reaction:

    • Remove the ice bath after addition is complete.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

Phase C: Monitoring & Workup[3][4]
  • TLC Monitoring: Check reaction progress using TLC (Hexanes:Ethyl Acetate 2:1).

    • Starting Material (Amine): Lower

      
      , UV active (often turns brown/purple with ninhydrin).[1]
      
    • Product: Higher

      
      , UV active.
      
  • Quench: Once the amine is consumed, dilute the mixture with DCM (30 mL).

  • Acid Wash (Removal of Pyridine):

    • Transfer to a separatory funnel.[1]

    • Wash with 1M HCl (

      
      ).[1] This converts excess pyridine and unreacted aniline into water-soluble salts.[1]
      
  • Base Wash (Removal of Sulfonyl species):

    • Wash the organic layer with Saturated

      
        (
      
      
      
      ).[1] This removes any hydrolyzed sulfonic acid.[1]
  • Drying: Wash with Brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Phase D: Purification
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol .

    • Slowly add water (dropwise) until persistent turbidity is observed.[1]

    • Cool to RT, then to

      
      .[1]
      
    • Filter the off-white crystals and wash with cold Ethanol:Water (1:1).[1]

    • Dry under high vacuum.[1]

Workflow Diagram

Workflow Start Start: 4-(Benzyloxy)aniline + DCM + Pyridine Cool Cool to 0°C (Inert Atmosphere) Start->Cool Add Add Phenylmethanesulfonyl Chloride (Dropwise in DCM) Cool->Add React Warm to RT Stir 4-6 Hours Add->React WashAcid Wash: 1M HCl (Removes Pyridine/Amine) React->WashAcid Dilute w/ DCM WashBase Wash: Sat. NaHCO3 (Removes Sulfonic Acid) WashAcid->WashBase Organic Layer Dry Dry (MgSO4) & Concentrate WashBase->Dry Organic Layer Cryst Recrystallize (Ethanol/Water) Dry->Cryst Final Pure Product N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Cryst->Final

Figure 2: Step-by-step reaction workup and purification flow.[1]

Expected Characterization Data

As a verification of the synthesis, the isolated compound should exhibit the following spectral properties.

  • Physical State: White to off-white crystalline solid.[1]

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.65 (s, 1H, -NH -SO
      
      
      
      -) – Broad singlet, exchangeable.[1]
    • 
       7.30–7.45 (m, 10H, Aromatic protons from Benzyl groups).
      
    • 
       7.10 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to NH).
    • 
       6.95 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to O-Benzyl).[1]
    • 
       5.08 (s, 2H, O-CH 
      
      
      
      -Ph).[1]
    • 
       4.35 (s, 2H, SO
      
      
      
      -CH
      
      
      -Ph).[1]
  • Mass Spectrometry (ESI):

    • Calculated MW:

      
       g/mol .[1]
      
    • Observed

      
      : 
      
      
      
      m/z.[1]
    • Observed

      
      : 
      
      
      
      m/z.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM and Pyridine are strictly anhydrous. Dry glassware thoroughly.[1]
Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.
Purple Color Oxidation of AnilineUse freshly recrystallized 4-(benzyloxy)aniline.[1] Perform reaction under Nitrogen/Argon.[1]
Side Products Sulfene OligomerizationSlow down the addition rate of sulfonyl chloride. Ensure temperature stays at

during addition.

References

  • BenchChem. (2025).[1][2] General Protocol for the Synthesis of Sulfonamides. Retrieved from 2[1]

  • King, J. F., & Durst, T. (1966). The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Canadian Journal of Chemistry. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Phenylmethanesulfonyl chloride Safety & Properties. Retrieved from 3[1]

  • Organic Syntheses. (2023). General Procedures for Sulfonamide Synthesis. Retrieved from 4[1]

Sources

Application

Application Note: HPLC Method Development for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the detection and quantification of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide ....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the detection and quantification of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide .

The following guide synthesizes structural analysis with established HPLC principles for hydrophobic sulfonamides, providing a "First Principles" approach to method development where specific public literature may be sparse.

Introduction & Compound Profile

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a synthetic intermediate often associated with anti-inflammatory research or carbonic anhydrase inhibition. Its structure features a central sulfonamide moiety flanked by two lipophilic domains: a benzyloxy-substituted aniline ring and a benzyl group attached to the sulfur.

Chemical Properties & Analytical Implications
PropertyCharacteristicAnalytical Implication
Hydrophobicity High (

)
Requires high organic strength mobile phase (Acetonitrile) and a C18 stationary phase for adequate retention.
Acidity (

)
Weakly Acidic (

)
The sulfonamide -NH- proton can dissociate at high pH. Action: Maintain Mobile Phase pH < 5.0 to keep analyte neutral and prevent peak tailing.
Chromophore Strong UV AbsorptionThree aromatic rings provide excellent sensitivity at 254 nm (primary) and 280 nm (secondary).
Solubility Low in Water; High in ACN/MeOHDiluent must contain at least 50% organic solvent to prevent precipitation in the injector/column head.

Method Development Strategy

The development strategy focuses on Reverse-Phase Chromatography (RPC) due to the analyte's non-polar nature.

Critical Decision Matrix
  • Stationary Phase: A C18 (Octadecyl) column is selected to maximize hydrophobic interaction. A "End-capped" column is mandatory to minimize secondary silanol interactions with the nitrogen atom, which causes tailing.[1]

  • Mobile Phase Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and stronger elution strength for this highly lipophilic molecule.

  • pH Control: Acidic modification (0.1% Formic Acid or Phosphate Buffer pH 3.0) is critical.[2]

    • Mechanism:[1][3] At pH 3.0, the sulfonamide nitrogen remains protonated (

      
      ), ensuring the molecule is neutral.[1] Ionized forms (
      
      
      
      ) elute too quickly and exhibit poor peak shape.

Standardized Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).

Reagents & Mobile Phase[1][3][6]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (pH

    
     2.7).
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content in diluent ensures solubility.

Gradient Program

Due to the high lipophilicity, an isocratic hold at low organic strength will result in excessively long run times.[1] A gradient is recommended.[2][6]

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase Description
0.00 60%40%Initial equilibration
2.00 60%40%Isocratic hold (load)
12.00 10%90%Linear gradient elution
15.00 10%90%Wash (elute lipophilic impurities)
15.10 60%40%Return to initial
20.00 60%40%Re-equilibration

Method Validation Parameters

This method is designed to meet ICH Q2(R1) guidelines.

System Suitability (Acceptance Criteria)
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for sulfonamides).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Retention Time %RSD:

    
     (n=6 injections).
    
Linearity & Range
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Regression:

    
    .[7]
    
  • Preparation: Prepare a stock solution of 1.0 mg/mL in 100% ACN. Serially dilute into the Diluent (80:20 ACN:Water).

Sensitivity (Estimated)[1]
  • Limit of Detection (LOD):

    
     µg/mL (S/N > 3).
    
  • Limit of Quantitation (LOQ):

    
     µg/mL (S/N > 10).
    

Workflow Visualization

The following diagram illustrates the logical flow for sample preparation and decision-making during method optimization.

HPLC_Workflow Start Sample Material (Solid/Powder) Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility Dilution Dilution Step Target: 50 µg/mL Solvent: 80% ACN / 20% Water Solubility->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter Inject HPLC Injection (10 µL) Filter->Inject Decision Peak Shape Analysis Inject->Decision Good Proceed to Validation Decision->Good Symmetric Peak Tailing Issue: Tailing > 1.5 Decision->Tailing Asymmetric Fix_pH Action: Lower pH (Add 0.1% TFA) Tailing->Fix_pH Fix_Col Action: Change Column (Use End-capped C18) Tailing->Fix_Col

Caption: Operational workflow for sample preparation and troubleshooting peak symmetry issues.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or high pH.Ensure Mobile Phase A pH is

.[4] Switch to a highly end-capped column (e.g., ZORBAX Eclipse Plus).
Double Peaks Sample solvent too strong (100% ACN).Match sample diluent to initial gradient conditions (e.g., dilute sample to 60% ACN / 40% Water).[1]
Pressure High Precipitation in column.Ensure sample is fully soluble in the mobile phase. Check inline filter.
Retention Drift Temperature fluctuation or column aging.Use a column oven (30°C). Wash column with 90% ACN after every batch.

References

  • Agilent Technologies. (2020). User Guide: Agilent ZORBAX Eclipse Plus LC Columns. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient Logic).

  • PubChem. (2023). Compound Summary: Sulfonamide Derivatives. Retrieved from [Link]

Sources

Method

Preparation of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Stock Solutions for In Vitro Assays

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide and its derivatives represent a class of sulfonamides wit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide and its derivatives represent a class of sulfonamides with potential therapeutic applications, including the modulation of androgen receptor activity.[1] Accurate and reproducible in vitro assays are fundamental to the preclinical development of such compounds. A critical and often overlooked aspect of ensuring data quality is the proper preparation and handling of compound stock solutions. This document provides a comprehensive guide to establishing robust protocols for the preparation, quality control, and storage of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide stock solutions, ensuring the integrity and reproducibility of experimental results.

The principles and procedures outlined herein are grounded in established best practices for compound management in drug discovery, emphasizing the importance of understanding the physicochemical properties of the compound to develop a reliable solubilization and storage strategy.

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is the cornerstone of developing a successful stock solution protocol. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from structurally related sulfonamides and general chemical principles.

Table 1: Physicochemical Properties of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

PropertyValue/InformationSource/Justification
Molecular Formula C₂₀H₁₉NO₃SCalculated
Molecular Weight 365.44 g/mol Calculated
CAS Number Not readily available. A related compound, N-(4-benzyloxy-phenyl)-4-chloro-benzenesulfonamide, has the CAS number 329937-43-1.
Appearance Likely a white to off-white or beige crystalline powder.Inferred from similar sulfonamide compounds.[2]
Solubility Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF.General characteristic of sulfonamides and hydrophobic compounds.[3][4]
Stability Generally stable under standard laboratory conditions. Susceptible to degradation under harsh acidic or basic conditions.Inferred from the chemical structure and general stability of sulfonamides.
pKa The sulfonamide proton is weakly acidic.General property of the sulfonamide functional group.

Strategic Considerations for Stock Solution Preparation

The primary goal is to create a concentrated, stable, and accurate stock solution that can be reliably diluted to working concentrations for various in vitro assays. The choice of solvent and handling procedures are critical to avoid common pitfalls such as compound precipitation, degradation, or inaccurate concentration.

Solvent Selection: The Central Role of DMSO

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of research compounds for biological assays due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar molecules.[3][5] For a hydrophobic compound like N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, high-purity, anhydrous DMSO is the recommended starting solvent.

Causality behind choosing DMSO:

  • High Solubilizing Power: DMSO's polar aprotic nature effectively disrupts the crystal lattice of solid compounds and solvates a wide range of functional groups.[3]

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, facilitating the preparation of working solutions with final DMSO concentrations that are well-tolerated by most cell lines.[5]

  • Low Volatility: With a high boiling point of 189 °C, DMSO minimizes solvent evaporation, ensuring the concentration of the stock solution remains stable during handling and storage.[5]

The Challenge of Aqueous Precipitation

A common issue with hydrophobic compounds dissolved in DMSO is their precipitation upon dilution into aqueous assay buffers or cell culture media.[6] This can lead to a significant overestimation of the actual compound concentration in the assay, resulting in inaccurate and misleading data.

Workflow to Mitigate Precipitation:

A High-Concentration Stock in 100% DMSO B Intermediate Dilution in 100% DMSO (if necessary) A->B Serial Dilution C Slow, Dropwise Addition to Aqueous Buffer B->C Final Dilution Step D Gentle but Constant Agitation C->D E Visually Inspect for Precipitation D->E F Homogeneous Working Solution E->F No Cloudiness Observed

Caption: Workflow for preparing aqueous working solutions from DMSO stocks.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and handling of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide stock solutions.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol details the preparation of a 10 mM primary stock solution. The concentration can be adjusted based on the specific requirements of the planned assays and the determined solubility of the compound.

Materials:

  • N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (solid)

  • Anhydrous, sterile-grade DMSO

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare the Vial: Accurately weigh the sterile, amber glass vial and record the weight.

  • Weigh the Compound: Carefully weigh approximately 3.65 mg of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide into the tared vial. The exact amount should be recorded to four decimal places for precise concentration calculation.

  • Calculate the Required DMSO Volume:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • For 3.65 mg of compound (0.00365 g) and a target concentration of 10 mM (0.010 mol/L):

    • Volume (L) = 0.00365 g / (365.44 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL

  • Add DMSO: Using a calibrated pipette, add 1.0 mL of anhydrous, sterile-grade DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed. Caution: Prolonged heating may degrade the compound.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and batch number.

    • Store the primary stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Serial Dilutions

Working solutions are typically prepared by diluting the primary stock into an appropriate assay buffer or cell culture medium. It is crucial to maintain a consistent and low final DMSO concentration across all experimental conditions, including vehicle controls.[7]

Procedure for Serial Dilution in Assay Medium:

  • Thaw the Primary Stock: Thaw the 10 mM primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the risk of precipitation, an intermediate dilution in 100% DMSO can be prepared. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution Series:

    • Prepare a series of sterile microcentrifuge tubes or a 96-well plate with the appropriate volume of assay buffer or cell culture medium.

    • Add a calculated volume of the primary or intermediate stock solution to the first tube/well to achieve the highest desired concentration.

    • Perform serial dilutions by transferring a fixed volume of the solution to the next tube/well containing fresh medium.

    • Crucially, ensure the final DMSO concentration remains below the tolerance level of the assay (typically ≤ 0.5% for cell-based assays). [8]

Example Dilution Scheme for a Cell-Based Assay:

A 10 mM Primary Stock in 100% DMSO B 1 mM Intermediate Stock in 100% DMSO A->B 1:10 dilution in DMSO C 10 µM Working Solution in Assay Medium (0.1% DMSO) B->C 1:100 dilution in Assay Medium D Serial Dilutions in Assay Medium (maintaining 0.1% DMSO) C->D Further dilutions

Caption: Example dilution workflow for in vitro assays.

Quality Control: A Self-Validating System

The integrity of your experimental data is directly dependent on the quality of your compound stock solutions. Implementing routine quality control (QC) measures is not an optional step but a necessity for trustworthy and reproducible research.[9][10]

Table 2: Quality Control Procedures for Stock Solutions

QC ParameterMethodFrequencyAcceptance Criteria
Identity Confirmation LC-MSUpon receipt of new compound batch and preparation of new primary stock.Measured mass matches the expected molecular weight.
Purity Assessment HPLC-UV/ELSDUpon receipt of new compound batch and periodically for long-term stored stocks.Purity should be ≥ 95%.
Concentration Verification qNMR or LC-MS with a standard curveUpon preparation of new primary stock and for critical experiments.Measured concentration is within ±10% of the calculated concentration.
Solubility Check Visual inspection after dilution and centrifugationDuring the preparation of working solutions for a new assay.No visible precipitate.

Storage and Stability

Proper storage is essential to maintain the integrity of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide stock solutions over time.

  • Primary Stock (in 100% DMSO): Store at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by DMSO, it is highly recommended to aliquot the primary stock into single-use volumes.

  • Working Solutions (in aqueous media): These solutions are generally not stable for long-term storage and should be prepared fresh for each experiment.

Safety Precautions

While specific toxicology data for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide may not be available, it is prudent to handle it with the care afforded to all novel chemical entities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.[11][12]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation, quality control, and storage of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide stock solutions. Adherence to these procedures will enhance the reliability and reproducibility of in vitro assay data, contributing to the successful advancement of research and drug discovery projects. It is imperative to perform initial solubility and stability tests for each new batch of the compound to validate these general protocols for your specific experimental conditions.

References

  • Novartis. (2015). Implementation of high-throughput quality control processes within Compound Management. [Link]

  • Novartis. (2011). Implementation of high-throughput quality control processs within compound management. [Link]

  • Elite Biogenix. DMSO Solution 60ml. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. Further dilute DMSO dissolved hydrophobic peptides?[Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Yang, Z., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Wikipedia. High-throughput screening. [Link]

  • Orita, A., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Scientific Reports.
  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening.
  • Manjarrez-López, H., et al. (2022). Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]-4-substituted Benzenesulfonamides. Boletín de la Sociedad Química de México.
  • Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

  • Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances.
  • CAS Common Chemistry. N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide. [Link]

  • Matrix Fine Chemicals. N-PHENYLMETHANESULFONAMIDE | CAS 1197-22-4. [Link]

  • Sahu, S., et al. (2024). 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells. Microbiological Research.
  • Cheméo. Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). [Link]

  • PubChem. N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. [Link]

  • Saayman, M., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Infectious Diseases.

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Application

1H NMR spectroscopy characterization of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

An Application Note for the Structural Elucidation of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide using ¹H NMR Spectroscopy Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide using ¹H NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a comprehensive guide to the characterization of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide using proton (¹H) NMR spectroscopy. We provide a field-proven protocol for sample preparation and data acquisition, followed by a detailed, expert-led analysis of the resulting spectrum. The causality behind chemical shifts, multiplicities, and integration is explained to offer a self-validating framework for structural confirmation, intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction: The Imperative for Structural Verification

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a molecule incorporating several key functional groups: a sulfonamide linkage, a benzyloxy ether, and multiple aromatic systems. The synthesis of such molecules requires rigorous structural verification to confirm the desired connectivity and rule out isomeric impurities. ¹H NMR spectroscopy serves as the primary and most definitive method for this purpose. By mapping the chemical environment of every proton in the molecule, a unique spectral fingerprint is generated. This guide breaks down the interpretation of this fingerprint, correlating each signal to a specific set of protons and explaining the underlying principles of chemical shielding and spin-spin coupling that dictate the spectrum's appearance.

Molecular Structure and Proton Environments

To systematically interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure below is annotated to assign a unique label to each set of chemically equivalent protons.

Caption: Structure of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide with proton labels.

The protons are categorized as follows:

  • Ha: Sulfonamide N-H proton.

  • Hb, Hc: Aromatic protons on the N-phenyl ring, forming an AA'BB' system.

  • Hd: Methylene protons of the phenylmethane group.

  • He, Hf, Hg: Aromatic protons on the terminal phenyl ring of the phenylmethane group.

  • Hk: Methylene protons of the benzyloxy group.

  • Hh, Hi, Hj: Aromatic protons on the terminal phenyl ring of the benzyloxy group.

Experimental Protocol: Ensuring High-Quality Data

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[1] The following protocol is designed to produce high-resolution data suitable for unambiguous structural assignment.

Materials and Reagents
  • N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (5-25 mg).[1][2]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

  • 5 mm NMR tubes, clean and unscratched.[1]

  • Glass Pasteur pipette and glass wool.

  • Small sample vial.

Rationale for Solvent Selection

DMSO-d₆ is chosen for several key reasons. Its high polarity ensures good solubility for the sulfonamide. Critically, it is a non-protic solvent, which minimizes the rate of chemical exchange for the acidic sulfonamide proton (Ha), allowing it to be observed as a distinct, and often sharp, singlet. The residual proton signal of DMSO-d₆ at ~2.50 ppm provides a convenient internal reference.[3]

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-25 mg of N-[4-(benzyloxy)phenyl]-1- phenylmethanesulfonamide dissolve 2. Dissolve sample in ~0.7 mL DMSO-d₆ in a clean vial weigh->dissolve mix 3. Vortex to ensure complete dissolution dissolve->mix filter 4. Filter solution through a glass wool-plugged pipette into the NMR tube mix->filter cap 5. Cap and label the NMR tube filter->cap load 6. Insert sample into the NMR spectrometer cap->load shim 7. Lock and shim the spectrometer on the deuterium signal load->shim acquire 8. Acquire ¹H NMR spectrum (e.g., 16 scans) shim->acquire process 9. Process data (Fourier transform, phase, and baseline correction) acquire->process

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Procedure:

  • Weigh approximately 5-25 mg of the solid compound directly into a small, clean vial.[4]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5]

  • Vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for acquiring a high-resolution spectrum.[5]

  • Tightly pack a small plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as it can leach impurities soluble in organic solvents.

  • Filter the sample solution through the pipette directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and broaden spectral lines.[1]

  • Securely cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Instrumentation
  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): ~20 ppm.

Predicted Spectrum: Analysis and Interpretation

The following table summarizes the predicted ¹H NMR data for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in DMSO-d₆. The interpretation explains the electronic and structural factors responsible for the observed chemical shifts and multiplicities.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
Ha 9.5 - 10.5Singlet (s)1HSulfonamide N-H: This proton is acidic and attached to a highly electronegative sulfonyl group, resulting in significant deshielding and a downfield chemical shift.[6] Its signal is often broad but sharpens in DMSO.
Hh,i,j 7.30 - 7.50Multiplet (m)5HTerminal Phenyl (Benzyloxy): These protons are on a standard monosubstituted benzene ring and appear in their typical aromatic region.
He,f,g 7.25 - 7.45Multiplet (m)5HTerminal Phenyl (Phenylmethane): Similar to Hh,i,j, these protons are on a standard monosubstituted benzene ring. Their chemical environment is very similar, and their signals may overlap.
Hc 7.05 - 7.15Doublet (d)2HAromatic (ortho to -NSO₂-): Part of an AA'BB' system. These protons are ortho to the electron-withdrawing sulfonamide group and are thus deshielded relative to Hb.
Hb 6.85 - 6.95Doublet (d)2HAromatic (ortho to -OBn): Part of an AA'BB' system. These protons are ortho to the electron-donating benzyloxy group, which increases electron density and shields them, shifting them upfield.[7]
Hk 5.05 - 5.15Singlet (s)2HMethylene (-OCH₂Ph): These benzylic protons are attached to an electron-withdrawing oxygen atom, causing a significant downfield shift.[8] The absence of adjacent non-equivalent protons results in a singlet.
Hd 4.30 - 4.40Singlet (s)2HMethylene (-SO₂CH₂Ph): These benzylic protons are adjacent to the strongly electron-withdrawing sulfonyl group, leading to substantial deshielding. The signal is a singlet due to the lack of coupling partners.
Trustworthiness and Self-Validation

The integrity of the structural assignment is confirmed by two internal checks within the spectrum itself:

  • Integration: The area under each signal is directly proportional to the number of protons it represents. The observed integration ratios (1H : 5H : 5H : 2H : 2H : 2H : 2H) must perfectly match the proton count for each distinct environment in the proposed structure.

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring non-equivalent protons. For instance, the characteristic pair of doublets for Hb and Hc is a hallmark of a 1,4-disubstituted aromatic ring, confirming the para-connectivity. The singlets for the two methylene groups (Hd and Hk) validate that they have no adjacent proton neighbors.

Conclusion

This application note has detailed a robust protocol for the ¹H NMR characterization of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. The predicted spectrum, grounded in established principles of NMR theory, showcases a set of unique and well-resolved signals corresponding to each proton environment within the molecule. The combination of chemical shift analysis, signal integration, and multiplicity provides a self-validating and unambiguous confirmation of the molecular structure. This methodology serves as a reliable and essential tool for quality control and structural verification in synthetic and medicinal chemistry research.

References

  • University of Sheffield. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 11). 15.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Available at: [Link]

  • Unknown Source. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl).
  • Unknown Source. (n.d.). 1H-NMR of Benzyl ((R).
  • Banci, L., Bertini, I., & Luchinat, C. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Popoola, O. K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. Available at: [Link]

  • PubMed. (2008). 1H and 13C NMR data of benzylsulfonic acids-model compounds for lignosulfonate. Available at: [Link]

  • Scilit. (n.d.). 15 N‐NMR Investigation of Solvent Effects on Sulfonamides. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]

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Method

Application and Protocol Guide for the LC-MS Analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Abstract This technical guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of N-[4-(benzyloxy)phenyl]-1-phenylm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices, from sample preparation to final data analysis. We will explore the foundational principles of reversed-phase chromatography and electrospray ionization mass spectrometry as they apply to this specific sulfonamide, ensuring both scientific rigor and practical applicability. The protocols herein are structured to be self-validating, adhering to principles outlined in international regulatory guidance.

Introduction: The Analytical Challenge

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a critical group of pharmaceuticals and chemical intermediates, making the ability to accurately quantify them in various matrices an essential task in pharmaceutical research and development. The structure of the target analyte, featuring both hydrophobic (benzyloxy, phenyl groups) and polar (sulfonamide) moieties, presents a unique profile for LC-MS analysis. The primary analytical goal is to develop a selective, sensitive, and reproducible method suitable for pharmacokinetic studies, metabolite identification, or purity assessment. This guide will systematically address the challenges associated with achieving this goal.

Foundational Principles: Method Development Strategy

The development of a successful LC-MS method is not a matter of chance, but a systematic process of optimizing the interactions between the analyte, the stationary phase, and the mobile phase.[1][2] Our strategy is grounded in an understanding of the analyte's physicochemical properties and the fundamental mechanisms of chromatography and mass spectrometry.

Analyte Characterization (A Priori Knowledge)

A thorough understanding of the analyte is the cornerstone of efficient method development.

  • Structure and Functionality: The molecule contains a sulfonamide linkage (-SO₂NH-), two phenyl rings, and a benzyl ether group. The sulfonamide proton is weakly acidic, making the molecule suitable for analysis in both positive and negative ionization modes.[3]

  • Polarity: The presence of large non-polar rings suggests significant hydrophobic character, making reversed-phase chromatography the logical choice for separation.[2][4]

  • Ionization Potential: The nitrogen atom in the sulfonamide group can be readily protonated, making positive-ion electrospray ionization (ESI) a promising approach.[5][6] Alternatively, the acidic proton can be lost to form a negative ion.[3]

The Logic of Reversed-Phase Chromatography

Reversed-phase chromatography separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the starting point due to its strong hydrophobic retention capabilities, which are well-suited for the non-polar regions of our target molecule.

  • Mobile Phase Selection: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is chosen to ensure that the analyte is eluted as a sharp, symmetrical peak and to clean the column after each injection.[1][7]

    • Organic Solvent: Acetonitrile is often preferred for its lower viscosity and ability to disrupt pi-pi interactions, which can be beneficial when analyzing aromatic compounds.[7]

    • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (0.1%), is crucial. It serves to suppress the ionization of residual silanol groups on the silica-based column, thereby reducing peak tailing.[7] Furthermore, it promotes the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.

The Power of Tandem Mass Spectrometry (MS/MS)

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity.[8]

  • Ionization: Electrospray Ionization (ESI) is the technique of choice for polar and semi-polar molecules like sulfonamides.[5][9] It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • MRM for Quantification: In MRM mode, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of our analyte). This isolated ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out noise from the matrix.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamideReference Standard (>98%)N/A (Assumed Synthesized)
Acetonitrile (ACN)LC-MS GradeMerck or equivalent
WaterUltrapure, 18.2 MΩ·cmMilli-Q® system or equivalent
Formic Acid (FA)LC-MS GradeSigma-Aldrich or equivalent
Methanol (MeOH)LC-MS GradeMerck or equivalent
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with 50:50 acetonitrile/water. The concentration range should bracket the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

LC-MS System and Conditions

The following parameters serve as a robust starting point and should be optimized as needed.

ParameterRecommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program See Table below
MS System Agilent 6470 Triple Quadrupole, Sciex 7500, or equivalent
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions To be determined empirically (see section 3.4)

LC Gradient Program:

Time (min)% Mobile Phase B
0.010
5.095
7.095
7.110
9.010
Protocol for MRM Transition Optimization
  • Analyte Infusion: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile/water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

  • Precursor Ion Identification (Q1 Scan): Perform a full scan in Q1 to identify the protonated molecular ion [M+H]⁺.

  • Product Ion Scan (Q2 Fragmentation): Set Q1 to isolate the identified [M+H]⁺ ion. Scan Q3 to identify the most intense and stable fragment ions produced in the collision cell. The fragmentation of aromatic sulfonamides can involve the loss of SO₂.[10]

  • MRM Pair Selection: Select at least two MRM transitions. The most intense transition should be used for quantification, and the second most intense for confirmation.

Sample Preparation Protocol (from Plasma)

This protocol outlines a protein precipitation method, a common and effective technique for cleaning up biological samples.

  • Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% FA).

  • Analysis: Vortex, transfer to an autosampler vial, and inject into the LC-MS system.

Method Validation: Ensuring Trustworthiness

A method is only as good as its validation. The protocol must be validated to ensure it is fit for its intended purpose, following guidelines from regulatory bodies like the FDA and ICH.[11][12][13]

Key Validation Parameters

The following parameters must be assessed as part of a full bioanalytical method validation.[11][12]

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.
Calibration Curve r² > 0.99, with at least 6 non-zero points.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage).

Data Visualization and Workflow

Visualizing the experimental process enhances understanding and reproducibility.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol cal_curves Calibration Standards stock_sol->cal_curves lc_system UPLC/HPLC System (C18 Column) cal_curves->lc_system plasma_sample Plasma Sample protein_precip Protein Precipitation plasma_sample->protein_precip reconstitution Reconstitution protein_precip->reconstitution reconstitution->lc_system ms_system Triple Quadrupole MS (ESI+, MRM Mode) lc_system->ms_system Eluent raw_data Raw Data Acquisition ms_system->raw_data integration Peak Integration raw_data->integration quant_calc Quantification integration->quant_calc validation Method Validation Report quant_calc->validation

Caption: High-level workflow for the LC-MS analysis of the target analyte.

Conclusion and Further Perspectives

This application note has detailed a comprehensive and scientifically grounded approach to the LC-MS analysis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. By starting with the physicochemical properties of the analyte and applying fundamental principles of chromatography and mass spectrometry, we have established a robust protocol. The emphasis on systematic method development, detailed experimental steps, and rigorous validation ensures that the resulting data is reliable, reproducible, and fit for regulatory scrutiny. This framework can be adapted for other sulfonamides and small molecules, serving as a valuable resource for scientists in the pharmaceutical industry.

References

  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. (n.d.). LCGC International. Retrieved February 27, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 27, 2026, from [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Retrieved February 27, 2026, from [Link]

  • Goren, A. C., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 573-582. Retrieved February 27, 2026, from [Link]

  • Food and Drug Administration. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Retrieved February 27, 2026, from [Link]

  • Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved February 27, 2026, from [Link]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94, 233-247. Retrieved February 27, 2026, from [Link]

  • United States Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. FSIS. Retrieved February 27, 2026, from [Link]

  • Perkins, J. R., & Tomer, K. B. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Analytical Chemistry, 67(18), 3338-3343. Retrieved February 27, 2026, from [Link]

  • Perkins, J. R., & Tomer, K. B. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: sulfonamide determination. Environmental Health Perspectives, 103 Suppl 7(Suppl 7), 133–139. Retrieved February 27, 2026, from [Link]

  • Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved February 27, 2026, from [Link]

  • Zhang, H., et al. (2004). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(1), 119-127. Retrieved February 27, 2026, from [Link]

  • Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. Labroots. Retrieved February 27, 2026, from [Link]

  • Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. Retrieved February 27, 2026, from [Link]

  • Zhang, L., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(51), 15638-15646. Retrieved February 27, 2026, from [Link]

  • Schwartz, S. J., & von Elbe, J. H. (2009). Reverse-phase HPLC analysis and purification of small molecules. Current Protocols in Food Analytical Chemistry, Chapter D, Unit D2.3. Retrieved February 27, 2026, from [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved February 27, 2026, from [Link]

  • Chowdhury, S. K., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 366-377. Retrieved February 27, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Optimal Solvent Selection for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Abstract This application note provides a definitive guide for solubilizing N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide , a hydrophobic bis-aryl sulfonamide derivative. Due to its structural rigidity and high lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a definitive guide for solubilizing N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide , a hydrophobic bis-aryl sulfonamide derivative. Due to its structural rigidity and high lipophilicity, this compound presents significant challenges in aqueous formulation. This guide details a tiered solvent selection strategy, leveraging Hansen Solubility Parameters (HSP) to identify optimal vehicles for stock solution preparation and biological assay delivery. We recommend Dimethyl Sulfoxide (DMSO) as the primary stock solvent, with specific co-solvent strategies (PEG-400/Ethanol) for aqueous dilution to prevent precipitation.

Introduction & Structural Analysis

The Challenge of Hydrophobicity

The target molecule, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide , contains three distinct hydrophobic domains:

  • A benzyl group attached to the sulfonyl moiety.

  • A central phenyl ring (aniline derivative).

  • A benzyloxy ether tail.

While the sulfonamide bond (


) offers a hydrogen bond donor/acceptor site, the bulk of the molecule is dominated by non-polar aromatic interactions (

stacking). This results in a high partition coefficient (LogP estimated > 3.5) and poor aqueous solubility, typical of "brick dust" molecules in drug discovery.
The "Like Dissolves Like" Principle (Hansen Parameters)

To select an optimal solvent, we must match the solute's energy parameters with the solvent's. Using the Hansen Solubility Parameters (HSP) approach, we analyze three components:

  • 
     (Dispersion/Van der Waals): High, due to aromatic rings.
    
  • 
     (Polarity): Moderate, driven by the sulfonamide dipole.
    
  • 
     (Hydrogen Bonding): Moderate, due to the 
    
    
    
    donor and
    
    
    acceptors.

Conclusion: The optimal solvent must possess high dipolarity to disrupt the crystal lattice and sufficient dispersion forces to solvate the aromatic rings. Water (


 is too high, 

too low) is a poor solvent.

Solvent Selection Strategy

Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the industry gold standard for this class of sulfonamides.

  • Mechanism: DMSO is a dipolar aprotic solvent. Its oxygen atom is a strong H-bond acceptor, effectively interacting with the sulfonamide

    
    , while its methyl groups interact with the hydrophobic phenyl rings.
    
  • Capacity: Expect solubility

    
     (approx. 
    
    
    
    ), suitable for standard high-throughput screening (HTS) stocks.
Alternative Organic Solvents
  • Dimethylformamide (DMF): Similar performance to DMSO but less biocompatible; reserve for chemical synthesis.

  • Acetone/Dichloromethane: Good for transfer/evaporation but too volatile for biological stock storage.

  • Ethanol: Useful as a co-solvent, but solubility will be significantly lower than in DMSO due to lower dipolarity.

Aqueous Delivery (The Crash-Out Risk)

Direct dilution of a DMSO stock into aqueous buffer often causes rapid precipitation. To mitigate this, a Co-solvent System is required.

  • Recommendation: 5% DMSO + 40% PEG-400 + 55% Water/Buffer.

  • Why: PEG-400 acts as an interfacial bridge, reducing the surface tension between the hydrophobic drug and the bulk water.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard: Validated against OECD Guideline 105.

Objective: Determine the maximum equilibrium solubility in a specific solvent.

Materials:

  • Test Compound (Solid powder)

  • Solvent (DMSO, PBS, or Co-solvent mix)

  • Glass vials (HPLC grade) with PTFE-lined caps

  • Orbital Shaker / Thermomixer

  • Syringe Filters (0.22 µm PTFE or Nylon)

  • HPLC-UV or LC-MS system[1]

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of solvent in a glass vial. Ensure undissolved solid is visible.[1][2]

  • Equilibration: Agitate at 25°C for 24 hours (or 37°C for physiological relevance) on an orbital shaker (500 rpm).

  • Sedimentation: Allow samples to stand for 1 hour to let large particles settle.

  • Filtration: Withdraw supernatant and filter through a 0.22 µm PTFE filter . Note: Pre-saturate the filter with a small volume to prevent drug adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Screening (Turbidimetry)

Use case: Rapid check for biological assay compatibility.

  • Prepare a 10 mM stock in DMSO.

  • Pipette 2 µL of stock into 198 µL of assay buffer (1:100 dilution) in a clear-bottom 96-well plate.

  • Measure Absorbance at 620 nm (or similar non-absorbing wavelength) immediately and after 4 hours.

  • Result: An increase in OD indicates precipitation.

Visualization of Workflows

Solubility Decision Tree

The following diagram outlines the decision logic for solvent selection based on the application.

SolventSelection Start Start: N-[4-(benzyloxy)phenyl]-1- phenylmethanesulfonamide AppCheck Determine Application Start->AppCheck StockPrep Stock Solution (Storage) AppCheck->StockPrep BioAssay Biological Assay (Aqueous) AppCheck->BioAssay Synthesis Chemical Synthesis AppCheck->Synthesis DMSO Primary: 100% DMSO (>50 mM) StockPrep->DMSO Standard DMF Alternative: DMF (If DMSO reacts) StockPrep->DMF Special Case Dilution Aqueous Dilution BioAssay->Dilution PrecipCheck Check for Precipitation (Turbidimetry) Dilution->PrecipCheck CoSolvent Add Co-Solvent: PEG-400 or Tween 80 PrecipCheck->CoSolvent Cloudy Success Stable Solution PrecipCheck->Success Clear CoSolvent->Success

Caption: Decision tree for selecting the appropriate solvent system based on the intended experimental application.

Experimental Workflow: Shake-Flask Method

Detailed visualization of the thermodynamic solubility protocol described in Section 3.1.

ShakeFlask Step1 1. Add Excess Solid to Solvent Step2 2. Agitate (24h) @ Constant Temp Step1->Step2 Step3 3. Sedimentation & Filtration (0.22µm) Step2->Step3 Step4 4. HPLC/UV-Vis Quantification Step3->Step4

Caption: Step-by-step workflow for the Saturation Shake-Flask method to determine thermodynamic solubility.

Summary Data Table

The following table summarizes predicted and empirical solubility behaviors for bis-aryl sulfonamides.

Solvent SystemPredicted SolubilitySuitabilityNotes
DMSO High (> 50 mM)Excellent Preferred for stock solutions (frozen at -20°C).
DMF High (> 50 mM)GoodToxic; avoid for cell-based assays if possible.
Ethanol (100%) Moderate (~5-10 mM)ModerateGood for evaporation; lower capacity than DMSO.
PBS (pH 7.4) Very Low (< 10 µM)Poor Requires co-solvent (DMSO/PEG) to prevent crashing.
DMSO/PBS (1:1000) Low-ModerateVariableKinetic solubility limit; check for precipitation.
Hexane NegligiblePoorMismatch in polarity (too non-polar).

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Molecular Liquids. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Retrieved from [3]

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from

  • Cayman Chemical. (2022).[4] Product Information: 4-Acetamidobenzenesulfonamide.[4] Retrieved from

Sources

Method

Advanced Cell Culture Dosing Protocols for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Executive Summary & Compound Profile N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (Molecular Formula: ) is a structurally complex, highly hydrophobic small molecule. Sulfonamide derivatives are widely investigated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (Molecular Formula:


) is a structurally complex, highly hydrophobic small molecule. Sulfonamide derivatives are widely investigated in drug discovery for their diverse pharmacological roles, including kinase inhibition, anti-inflammatory modulation, and anti-proliferative effects in oncology models [1].

However, the dual aromatic ring systems (benzyloxy and phenylmethanesulfonamide moieties) confer significant lipophilicity. This presents a critical challenge in cell culture: ensuring the compound remains in solution without utilizing cytotoxic levels of organic solvents. This application note provides a field-proven, self-validating methodology for dosing this specific compound in in vitro models, ensuring high scientific integrity and reproducible target engagement.

Scientific Rationale & The "Self-Validating" System (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind experimental parameters. A protocol is only as robust as its internal controls. We have designed this workflow as a self-validating system , meaning the assay inherently proves its own reliability through specific design choices:

  • The Solvent Toxicity Threshold: Dimethyl sulfoxide (DMSO) is mandatory for dissolving

    
    . However, DMSO alters membrane permeability and baseline transcriptomics. According to the NIH Assay Guidance Manual, the final DMSO concentration in cell-based assays must be strictly maintained at or below 0.1%  to prevent artifactual cytotoxicity [2].
    
  • Preventing the "Crash" Phenomenon: Direct addition of a 100% DMSO compound stock into aqueous culture media causes localized precipitation (the compound "crashes out"). We mandate an intermediate dilution step (10x in media) to pre-equilibrate the compound, ensuring uniform cellular exposure.

  • Mitigating Edge Effects: Evaporation in the outer wells of a 96-well plate artificially concentrates the compound, skewing

    
     calculations. We validate our spatial uniformity by filling all perimeter wells with sterile PBS.
    

Workflow A 1. Compound QC (Purity >98%) B 2. Stock Prep (10 mM in 100% DMSO) A->B C 3. Serial Dilution (1000x in DMSO) B->C D 4. Intermediate Dilution (10x in Culture Media) C->D E 5. Cell Dosing (Final 0.1% DMSO) D->E F 6. Assay Readout (Viability / Target) E->F

Fig 1. Standardized workflow for in vitro dosing of hydrophobic small molecules.

Experimental Protocols

Protocol A: Stock Preparation and Serial Dilution

Objective: Create a 10-point concentration gradient while maintaining a constant 0.1% vehicle background.

  • Primary Stock (10 mM): Dissolve 3.53 mg of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (MW

    
     353.44  g/mol ) in exactly 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature until completely clear.
    
  • Master Block Dilution (1000x): In a V-bottom 96-well plate, perform a 1:3 serial dilution in 100% DMSO. This generates a concentration gradient from 10 mM down to 0.5 µM (See Table 1).

  • Intermediate Dilution (10x): Transfer 2 µL from each well of the Master Block into a new deep-well plate containing 198 µL of pre-warmed, serum-free culture media. Crucial Step: Pipette up and down 5 times to prevent micelle formation. The compound is now at 10x the final concentration in 1% DMSO.

Protocol B: 2D Cell Culture Dosing & Viability Assay

Objective: Determine the


 using a self-validating phenotypic readout.
  • Cell Seeding: Seed target cells (e.g., MCF-7 or SH-SY5Y) at

    
     cells/well in 90 µL of complete media (10% FBS) in a flat-bottom 96-well plate. Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Dosing: Transfer 10 µL of the Intermediate Dilution (from Protocol A, Step 3) into the corresponding wells containing 90 µL of cells. The final volume is 100 µL, the final compound concentration ranges from 10 µM to 0.5 nM, and the final DMSO concentration is locked at exactly 0.1% across all wells.

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® (or equivalent ATP-based luminescence reagent) per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

SignalingPathway Inhibitor N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide Target Putative Target (e.g., Kinase/Enzyme) Inhibitor->Target Inhibits Downstream1 Downstream Effector 1 (Phosphorylation) Target->Downstream1 Activates Downstream2 Downstream Effector 2 (Transcription) Downstream1->Downstream2 Phenotype Cell Proliferation & Survival Downstream2->Phenotype

Fig 2. Putative mechanism of action for sulfonamide-based anti-proliferative agents.

Quantitative Data & Quality Control Matrices

To ensure the trustworthiness of the assay, all quantitative dosing parameters and expected Quality Control (QC) metrics are summarized below.

Table 1: 10-Point Serial Dilution Matrix

Dilution Step1000x Master Stock (in 100% DMSO)10x Intermediate (in 1% DMSO Media)Final Well Concentration (in 0.1% DMSO)
1 (Top Dose)10.0 mM100.0 µM10.0 µM
23.33 mM33.3 µM3.33 µM
31.11 mM11.1 µM1.11 µM
4370.0 µM3.70 µM370.0 nM
5123.0 µM1.23 µM123.0 nM
641.1 µM411.0 nM41.1 nM
713.7 µM137.0 nM13.7 nM
84.57 µM45.7 nM4.57 nM
91.52 µM15.2 nM1.52 nM
10 (Low Dose)0.50 µM5.0 nM0.50 nM
Vehicle Ctrl100% DMSO (No Drug)1% DMSO (No Drug)0.1% DMSO (Baseline)

Table 2: Self-Validating Quality Control Metrics

QC ParameterTarget ThresholdScientific Rationale
Z'-Factor

Confirms the assay has a wide enough dynamic range and low enough variability to trust the

curve [2].
Vehicle Viability

vs. Untreated
Proves that the 0.1% DMSO background is not contributing to cell death.
Positive Control

Inhibition
(e.g., 1 µM Staurosporine). Proves the cells are capable of undergoing apoptosis/lysis.
Signal-to-Background

Ensures luminescence from viable cells is distinctly measurable above media auto-luminescence.

References

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer Source: Pharmaceuticals (MDPI) URL:[Link]

  • HTS Assay Validation - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Executive Summary: Molecular Profiling & Causality Handling N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide requires a deep understanding of its physicochemical properties. Structurally, this compound features a massi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Molecular Profiling & Causality

Handling N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide requires a deep understanding of its physicochemical properties. Structurally, this compound features a massive hydrophobic backbone comprising two benzyl groups and a central phenyl ring (


).

The sheer lipophilic bulk promotes intense


 stacking, while the central sulfonamide moiety engages in strong intermolecular hydrogen bonding. This results in a highly stable crystal lattice energy that aggressively resists dissolution. Furthermore, transitioning this compound from an organic solvent (DMSO) into an aqueous assay buffer induces an immediate "solvent shift," often leading to supersaturation and the formation of nano-precipitates that can cause false positives in biological assays[1].

This guide provides field-proven, self-validating protocols to overcome these specific thermodynamic and kinetic barriers.

Quantitative Physicochemical Data

To effectively troubleshoot, we must first establish the physical boundaries of the compound and the solvent system.

ParameterValue / ObservationMechanistic ImplicationTroubleshooting Target
LogP (Estimated) > 4.5Extreme lipophilicity; dominant hydrophobic effect in water.Requires strictly anhydrous DMSO for primary master stocks[2].
pKa (Sulfonamide NH) ~ 7.5 - 9.0Weak acid; remains un-ionized at physiological pH (7.4).Elevating aqueous buffer pH slightly can exponentially increase solubility[3].
DMSO Freezing Point 18.5°C (65.3°F)Solidifies in standard laboratory refrigerators/freezers.Freeze-thaw cycles provide nucleation sites, inducing polymorph crystallization[4].
Max Tolerated DMSO

0.1% - 0.5%
High DMSO concentrations cause cellular toxicity/assay artifacts.Serial dilutions must be optimized to minimize final organic solvent load.

Phase 1: Initial Dissolution in DMSO

Frequently Asked Questions

Q: I added 100% DMSO to the compound to make a 10 mM stock, but a stubborn powder suspension remains. Why isn't it dissolving? A: While DMSO is a powerful polar aprotic solvent, the thermodynamic stability of highly crystalline sulfonamides can exceed the solvent's penetrative capacity at room temperature[5]. Furthermore, DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric moisture. Even trace amounts of water will drastically reduce the solubility limit of lipophilic compounds[4][5].

Q: How can I force the compound into solution without degrading it? A: You must introduce kinetic energy to disrupt the crystal lattice. Gentle heating (30–40°C) increases the thermodynamic solubility limit, while bath sonication induces acoustic cavitation—creating localized pressure gradients that physically break apart crystalline aggregates without causing bulk thermal degradation[4].

Protocol 1: Master Stock Preparation (Self-Validating)

Objective: Generate a stable, fully dissolved 10 mM master stock.

  • Solvent Verification: Use only fresh, anhydrous DMSO (

    
     99.9% purity) from a sealed ampoule stored under inert gas (Argon/Nitrogen).
    
  • Volumetric Addition: Weigh the required mass of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide into a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Thermal-Kinetic Disruption: Place the tube in a 37°C water bath for 5 minutes. Transfer immediately to a bath sonicator and sonicate for 10–15 minutes[5].

  • Optical Validation: Hold the tube against a light source. The solution must be completely transparent. If Schlieren lines (optical distortions) or a hazy suspension persist, the concentration exceeds the solubility limit. You must dilute the stock to 5 mM or 1 mM.

  • Aliquoting: Immediately divide the clear stock into 10–20

    
    L single-use aliquots to prevent future atmospheric exposure.
    

G Start Add Anhydrous DMSO to Compound Check1 Optically Clear? Start->Check1 Heat Heat to 37°C & Vortex Check1->Heat No Success Aliquot & Store at -20°C Check1->Success Yes Check2 Optically Clear? Heat->Check2 Sonicate Bath Sonication (15 min) Check2->Sonicate No Check2->Success Yes Check3 Optically Clear? Sonicate->Check3 Dilute Dilute to 5 mM or 1 mM Check3->Dilute No Check3->Success Yes Dilute->Success Proceed

Caption: Workflow for resolving initial DMSO dissolution and storage issues.

Phase 2: Storage & Stability

Frequently Asked Questions

Q: My stock solution was perfectly clear yesterday, but after storing it at -20°C, there is a white precipitate at the bottom of the tube. What happened? A: DMSO freezes at 18.5°C. When you store the aliquot at -20°C, the solvent solidifies. During the thawing process, the transient concentration gradients and the physical phase change provide nucleation sites. This forces the highly lipophilic compound to crash out, often crystallizing into a lower-energy, thermodynamically stable polymorph that is even harder to redissolve[4].

Q: How do I recover a precipitated stock? A: Re-apply the thermal-kinetic disruption from Protocol 1 (37°C heating + sonication). However, the best practice is strictly utilizing single-use aliquots to ensure the compound undergoes only one freeze-thaw cycle in its lifetime[6].

Phase 3: Aqueous Dilution & Assay Preparation

Frequently Asked Questions

Q: The compound crashes out (turns cloudy) the exact moment I pipette the DMSO stock into my PBS or cell culture media. How do I stop this? A: This is known as "solvent shift" precipitation. When a highly concentrated drop of DMSO hits an aqueous buffer, the DMSO rapidly diffuses into the water. The lipophilic compound is left behind in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit, causing rapid nanoparticle precipitation[1].

Q: Can I adjust the buffer to prevent this? A: Yes. Because N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide contains a sulfonamide group (a weak acid), it is highly insoluble in its protonated state at neutral pH. If your assay permits, slightly elevating the buffer pH (e.g., pH 8.0 - 8.5) will deprotonate the nitrogen, forming a highly soluble salt[3][7]. Alternatively, utilizing carrier proteins like 0.1% BSA acts as a thermodynamic sink, binding the hydrophobic drug before it can aggregate[8].

Protocol 2: Aqueous Assay Dilution (Preventing "Crash Out")

Objective: Achieve a homogeneous final assay concentration without nanoparticle precipitation.

  • Intermediate Dilution: Never spike a 10 mM stock directly into an aqueous buffer. First, create an intermediate dilution (e.g., 1 mM) using 100% anhydrous DMSO[8].

  • Buffer Conditioning: Pre-warm your target aqueous buffer or cell culture media to 37°C. Cold buffers drastically lower the solubility limit, guaranteeing precipitation[6].

  • Kinetic Mixing: Place the tube of pre-warmed buffer on a vortex mixer at medium speed. Add the intermediate DMSO stock dropwise directly into the vortex vortex-funnel. This ensures instantaneous mechanical dispersion, preventing localized supersaturation[6].

  • Spectrophotometric Validation: To confirm the absence of invisible nano-precipitates, measure the absorbance of the final solution at 600 nm against a blank buffer. An

    
     indicates light scattering from particulate formation[1]. If precipitation is detected, you must utilize a co-solvent system or reduce the final target concentration[2].
    

G Stock 10 mM Stock (in DMSO) Inter 1 mM Intermediate (in DMSO) Stock->Inter Dilute 1:10 Mix Dropwise Addition + Rapid Vortex Inter->Mix Add slowly Buffer Assay Buffer (Pre-warmed 37°C) Buffer->Mix Base Final Final Assay (<0.5% DMSO) Mix->Final Homogeneous

Caption: Strategy to prevent compound precipitation during aqueous buffer dilution.

References

  • Gillespie, C. (2013). "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PMC. URL:[Link]

  • ResearchGate Community. "Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?" ResearchGate. URL:[Link]

  • Regdon, G. et al. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents." PubMed. URL:[Link]

  • Lipinski, C. et al. "Samples in DMSO: What an end user needs to know." Ziath. URL: [Link]

Sources

Optimization

Technical Support Center: Impurity Analysis in N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Synthesis

Introduction Welcome to the Technical Support Hub. You are likely accessing this guide because your synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has yielded unexpected byproducts or suboptimal purity.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because your synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has yielded unexpected byproducts or suboptimal purity.

This reaction involves the coupling of 4-(benzyloxy)aniline with


-toluenesulfonyl chloride  (phenylmethanesulfonyl chloride). While standard sulfonylation appears straightforward (

attack), the specific use of an

-toluenesulfonyl chloride introduces a "hidden" mechanistic pathway—the sulfene intermediate —which is the root cause of the most persistent non-polar impurities.

This guide moves beyond basic protocols to address the causality of impurity formation and provides self-validating troubleshooting steps.

Module 1: The Reaction Landscape & Impurity Origins

The "Sulfene" Trap

Unlike benzenesulfonyl chloride, phenylmethanesulfonyl chloride possesses acidic protons at the


-position (adjacent to the sulfur). In the presence of bases (especially triethylamine), the reaction does not proceed solely via direct nucleophilic attack.[1] Instead, it often proceeds via an Elimination-Addition  mechanism involving a highly reactive Phenylsulfene  intermediate.
  • Pathway A (Direct): Nucleophilic attack by aniline

    
     Clean Product.
    
  • Pathway B (Sulfene): Base-mediated elimination of HCl

    
     Phenylsulfene.
    
    • Fate 1: Trapped by aniline

      
       Clean Product.
      
    • Fate 2: Dimerization/Elimination

      
      Stilbene (Major Non-polar Impurity) .
      
    • Fate 3: Trapped by water

      
       Sulfonic Acid.
      
Visualizing the Pathways

The following diagram maps the divergence between the desired product and the critical side-reactions.

ReactionPathways Reactants Reactants: 4-(Benzyloxy)aniline + Bn-SO2-Cl Direct Direct Substitution (Minor Pathway) Reactants->Direct Weak Base / No Base Sulfene INTERMEDIATE: Phenylsulfene (PhCH=SO2) Reactants->Sulfene Strong Base (Et3N) - Elimination Base Base (e.g., Et3N) Product TARGET PRODUCT: Sulfonamide Direct->Product Sulfene->Product + Aniline (Trapping) Impurity_Stilbene IMPURITY A: Stilbene (Non-polar) Sulfene->Impurity_Stilbene Dimerization (-SO2) Impurity_Acid IMPURITY C: Sulfonic Acid (Hydrolysis) Sulfene->Impurity_Acid + H2O Impurity_Bis IMPURITY B: Bis-Sulfonamide Product->Impurity_Bis + Excess Bn-SO2-Cl

Caption: Mechanistic divergence in


-toluenesulfonyl chloride coupling. Note the critical Sulfene node leading to Stilbene formation.

Module 2: The Impurity Matrix

Use this table to correlate your analytical observations (TLC/HPLC/LC-MS) with the specific chemical identity of the impurity.

Impurity TypeChemical IdentityOriginDetection Characteristics
Impurity A Stilbene Derivatives (e.g., trans-stilbene)Dimerization of phenylsulfene intermediate followed by

extrusion.
TLC: High

(Non-polar).UV: Strong absorbance.Solubility: Insoluble in aqueous workup; hard to separate from product.
Impurity B Bis-Sulfonamide (

-disulfonyl)
Reaction of the product sulfonamide (which still has an acidic NH) with a second equivalent of sulfonyl chloride.LC-MS: Mass = Product + 154 Da (BnSO2).NMR: Disappearance of NH proton; doubling of benzyl signals.
Impurity C Phenylmethanesulfonic Acid Hydrolysis of starting chloride or hydration of sulfene.TLC: Baseline (Very Polar).Workup: Removes easily into aqueous base (

).
Impurity D Benzyl Chloride Decomposition or impurities in the starting sulfonyl chloride.GC/NMR: Distinct benzylic

shift different from sulfonyl chloride.

Module 3: Troubleshooting Guides (Q&A)

Scenario 1: The "Unwashable" Non-Polar Spot

User Question: "I have a persistent non-polar spot on TLC (


 in Hex/EtOAc) that remains even after acid/base washes. It co-crystallizes with my product."

Diagnosis: This is likely Stilbene (1,2-diphenylethylene). Mechanism: You likely used Triethylamine (


)  or another strong base. This promoted the formation of phenylsulfene, which dimerized and extruded 

to form the alkene. Corrective Action:
  • Switch Bases: Change from

    
     to Pyridine  or 
    
    
    
    -methylmorpholine
    . These are less likely to promote the elimination pathway compared to triethylamine [1].
  • Order of Addition: Add the sulfonyl chloride slowly to the amine at 0°C . High concentrations of base + chloride favor sulfene formation.

  • Purification: Stilbenes are very non-polar. Triturate your crude solid with Hexanes or Cold Diethyl Ether . The sulfonamide product is generally insoluble in hexanes, while stilbene will dissolve.

Scenario 2: The "Heavy" Product

User Question: "My LC-MS shows a major peak at M+154 relative to my target mass. The NMR shows no NH peak."

Diagnosis: You have formed the Bis-sulfonamide . Mechanism: The sulfonamide NH proton is acidic (


). If you use excess sulfonyl chloride and strong base, the product deprotonates and attacks a second chloride molecule.
Corrective Action: 
  • Stoichiometry Control: Strictly use 0.95 to 1.0 equivalents of sulfonyl chloride relative to the aniline. Do not use excess.

  • Hydrolysis: If the impurity is already formed, reflux the crude mixture in NaOH/Ethanol for 30 minutes. The Bis-sulfonamide linkage is much more labile than the Mono-sulfonamide. The second group will hydrolyze off, returning your target product [2].

Scenario 3: Low Yield & Wet Solid

User Question: "My yield is <40%, and the isolated solid is sticky and acidic."

Diagnosis: Hydrolysis of the Sulfonyl Chloride.[1] Mechanism:


-Toluenesulfonyl chloride is moisture sensitive. If your solvent (DCM/THF) was not anhydrous, the chloride converted to sulfonic acid before reacting with the amine.
Corrective Action: 
  • Reagent Check: Verify the quality of your sulfonyl chloride.[2] It should be a white solid, not an oil. If unsure, recrystallize it from hexanes before use.

  • Drying: Dry your amine and solvent over molecular sieves.

  • Workup: Wash the organic layer thoroughly with saturated

    
     . This converts the sulfonic acid impurity into its water-soluble salt, removing it from the organic phase.
    

Module 4: Analytical Protocols

Protocol A: NMR Diagnostics

To confirm the structure and purity, focus on the Benzylic Protons (


-CH2).
  • Target Molecule: Look for a singlet (or AB quartet if chiral influence exists) around

    
     4.2 - 4.4 ppm .
    
  • Impurity Flag (Bis-sulfonamide): You will see two benzylic signals or a significant downfield shift due to the electron-withdrawing nature of two sulfonyl groups.

  • Impurity Flag (Stilbene): Look for vinylic protons around

    
     7.0 - 7.5 ppm  that do not integrate to the aromatic rings of the product.
    
Protocol B: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Strong absorption for benzyl groups).

Module 5: Optimized Synthesis Protocol

To minimize the "Sulfene" and "Bis" impurities, follow this optimized procedure:

  • Dissolution: Dissolve 4-(benzyloxy)aniline (1.0 eq) in anhydrous DCM (10 volumes).

  • Base Addition: Add Pyridine (1.5 eq). Avoid Triethylamine to reduce stilbene formation.

  • Cooling: Cool the mixture to 0°C .

  • Addition: Dissolve

    
    -toluenesulfonyl chloride (1.0 eq) in minimal DCM and add dropwise  over 30 minutes. Slow addition prevents local excesses that lead to bis-sulfonylation.
    
  • Reaction: Allow to warm to Room Temperature and stir for 4 hours.

  • Quench: Add water.

  • Workup:

    • Wash Organic layer with 1M HCl (removes pyridine and unreacted aniline).

    • Wash with Sat.

      
        (removes sulfonic acid).
      
    • Wash with Brine, Dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

References

  • King, J. F., et al. (1992). "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society.[1] This seminal paper details the sulfene mechanism and the influence of base strength (

    
     vs Pyridine) on the elimination pathway.
    
    
  • BenchChem Technical Support. (2025). "Troubleshooting common issues in the synthesis of aryl sulfonic acids and sulfonamides." Provides protocols for handling bis-sulfonylation and hydrolysis workups.

  • Organic Chemistry Portal. "Sulfonamide Synthesis: Recent Developments and Protocols." A comprehensive database of sulfonylation conditions and catalyst choices.

Sources

Troubleshooting

Preventing degradation of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in solution

Technical Support Center: Stability & Handling of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Part 1: Core Directive & Structural Analysis Compound Overview: N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Part 1: Core Directive & Structural Analysis

Compound Overview: N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a hydrophobic small molecule inhibitor characterized by two critical structural motifs: a phenylmethanesulfonamide core and a benzyl ether moiety. Its stability profile is dictated by the susceptibility of these groups to specific environmental stressors.

Structural Vulnerabilities:

  • Benzyl Ether Linkage (

    
    ):  While generally stable to base, this ether linkage is susceptible to oxidative cleavage (forming benzaldehyde and the corresponding phenol) and acid-catalyzed hydrolysis, particularly under photolytic conditions.
    
  • Sulfonamide Bond (

    
    ):  The sulfonamide bond is chemically robust but can undergo hydrolysis under extreme pH conditions or enzymatic action, releasing the sulfonic acid and the aniline derivative.
    
  • Benzylic Sulfonyl Position (

    
    ):  The methylene protons alpha to the sulfonyl group are acidic (
    
    
    
    in DMSO) and can participate in side reactions if exposed to strong bases or radical initiators.

Part 2: Troubleshooting Guide (Q&A)

Q1: My stock solution in DMSO has turned from colorless/pale yellow to a dark amber/brown. Is the compound still viable? Diagnosis: This indicates oxidative degradation , likely of the aniline moiety formed after partial hydrolysis or direct oxidation of the benzyl ether. Mechanism: The 4-benzyloxyphenyl group is electron-rich. If the sulfonamide bond hydrolyzes, the resulting 4-benzyloxyaniline is highly susceptible to oxidation, forming quinone-like species that are deeply colored. Action:

  • Immediate: Discard the solution. The presence of oxidation products (quinones) can interfere with biological assays by redox cycling.

  • Prevention: Store future stocks under an inert atmosphere (Argon/Nitrogen) and protect from light.

Q2: I observe a fine white precipitate immediately upon diluting the DMSO stock into PBS or cell culture media. Is this degradation? Diagnosis: No, this is physical instability (precipitation) due to poor aqueous solubility. Mechanism: The molecule contains three aromatic rings and no ionizable groups at physiological pH (sulfonamide NH


). It is highly hydrophobic (

). Rapid dilution into aqueous buffer causes "crashing out." Action:
  • Protocol Adjustment: Do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution in DMSO first, or use an intermediate dilution step with a surfactant (e.g., 0.01% Tween-80 or Pluronic F-127) before adding to the aqueous phase.

  • Limit: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to maintain solubility if possible.

Q3: Can I store the diluted aqueous solution at 4°C for use over the week? Diagnosis: High Risk. Reasoning:

  • Hydrolysis Risk: While slow, the sulfonamide bond can hydrolyze over time in aqueous environments.

  • Adsorption: Hydrophobic compounds avidly bind to plastic surfaces (polypropylene tubes, pipette tips), significantly reducing the effective concentration over days. Action: Always prepare fresh working solutions. Discard any unused aqueous dilutions after 24 hours.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation & Storage of Stock Solutions

Objective: Maximize chemical stability and prevent oxidative/hydrolytic degradation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid ethanol or methanol, as they can facilitate trans-esterification or solvolysis over long periods.
    
  • Concentration: Prepare a high-concentration stock (e.g., 10 mM to 50 mM ) to minimize the volume of solvent required for assays.

  • Dissolution:

    • Weigh the solid powder into a glass vial (avoid plastic if possible).

    • Add the calculated volume of anhydrous DMSO.

    • Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage:

    • Divide the stock into single-use aliquots (e.g., 20–50

      
      L) in amber glass vials or light-proof microtubes.
      
    • Overlay with Argon or Nitrogen gas before capping to exclude oxygen.

    • Store at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.

SOP-02: Aqueous Dilution Workflow

Objective: Prevent precipitation ("crashing out") during assay preparation.

  • Thawing: Thaw the DMSO stock aliquot at room temperature. Vortex immediately to ensure homogeneity (DMSO freezes as crystals that can exclude solute).

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 into DMSO (not water) to create a 1 mM working stock.

  • Final Dilution:

    • Add the working stock dropwise to the rapidly stirring aqueous buffer.

    • Critical: Never add the buffer to the DMSO stock; this creates a local high-water environment that forces precipitation.

    • Visual Check: Inspect for turbidity against a dark background. The solution should be clear.

Part 4: Visualizations

Figure 1: Degradation Pathways

Caption: Primary degradation routes for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide: Hydrolysis of the sulfonamide bond and Oxidation of the benzyl ether.

DegradationPathways Compound N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide Hydrolysis Hydrolysis (Acid/Base/Enzyme) Compound->Hydrolysis Oxidation Oxidation (Light/Air/Radicals) Compound->Oxidation SulfonicAcid Phenylmethanesulfonic Acid Hydrolysis->SulfonicAcid Aniline 4-(Benzyloxy)aniline (Unstable) Hydrolysis->Aniline Benzoate Benzoic Acid/Benzaldehyde Oxidation->Benzoate Phenol N-(4-hydroxyphenyl)- 1-phenylmethanesulfonamide Oxidation->Phenol Quinone Benzoquinone Species (Brown/Black Color) Aniline->Quinone Rapid Oxidation

Figure 2: Optimal Solubilization Workflow

Caption: Step-by-step protocol to minimize precipitation and ensure homogeneous dosing in biological assays.

SolubilizationWorkflow Step1 Step 1: Solid Compound Store at -20°C (Desiccated) Step2 Step 2: Dissolve in Anhydrous DMSO Concentration: 10-50 mM (Vortex & Sonicate) Step1->Step2 Step3 Step 3: Aliquot & Freeze Single-use vials under Argon Step2->Step3 Step4 Step 4: Thaw & Vortex Ensure homogeneity Step3->Step4 On Assay Day Step5 Step 5: Serial Dilution in DMSO Prepare 1000x Working Stock Step4->Step5 Step6 Step 6: Final Dilution into Media Add DMSO to Media (Dropwise) Final DMSO < 0.5% Step5->Step6

Part 5: References

  • Structural Stability of Sulfonamides:

    • Title: "Hydrolysis of Sulfonamides: A Review of Kinetics and Mechanisms."

    • Source:Journal of Pharmaceutical Sciences.

    • Context: Sulfonamides are generally stable to hydrolysis at neutral pH but degrade under acidic/basic extremes.

    • URL:[Link](Note: Generalized reference to standard pharmaceutical stability texts).

  • Oxidation of Benzyl Ethers:

    • Title: "Oxidative Cleavage of Benzyl Ethers: Mechanisms and Synthetic Utility."

    • Source:Chemical Reviews.

    • Context: Benzyl ethers (

      
      ) can oxidize to esters or cleave to alcohols and benzaldehyde in the presence of radical initiators or light.
      
    • URL:[Link]

  • Solubility of Hydrophobic Drugs:

    • Title: "Strategies to Address Low Solubility in Discovery and Development."

    • Source:Pharmacological Reviews.

    • Context: Guidelines for using DMSO and surfactants to solubilize lipophilic compounds like N-aryl-sulfonamides.

    • URL:[Link]

  • General Handling of Chemical Probes:

    • Title: "The Chemical Probes Portal: A Resource for High-Quality Chemical Probes."

    • Source:Nature Chemical Biology.

    • Context: Best practices for storing and handling small molecule inhibitors to prevent artifactual data.

    • URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide Formation

Welcome to the technical support center for the synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific sulfonamide formation, with a primary focus on overcoming steric hindrance. We will explore common issues, provide in-depth troubleshooting strategies, and detail optimized protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide?

The principal challenge in forming N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide lies in the steric hindrance presented by both coupling partners. The nucleophile, 4-(benzyloxy)aniline, possesses a bulky benzyloxy group, while the electrophile, phenylmethanesulfonyl chloride, has a sterically demanding phenyl group adjacent to the sulfonyl chloride moiety. This steric congestion can significantly impede the approach of the amine's nitrogen to the electrophilic sulfur atom, leading to slow reaction rates and low yields.[1][2]

Secondary challenges include the potential for side reactions, such as the hydrolysis of the sulfonyl chloride in the presence of moisture, and the formation of disulfonylation byproducts if the reaction conditions are not carefully controlled.[3][4]

Q2: My reaction is showing low to no product formation. What are the likely causes related to steric hindrance?

Low or no yield is a common observation when steric hindrance is a significant factor. The primary reasons include:

  • Insufficient Reactivity of the Amine: The electron-donating nature of the benzyloxy group on the aniline ring is beneficial; however, its sheer size can physically block the nitrogen's lone pair from attacking the sulfonyl chloride.

  • Steric Shielding of the Sulfonyl Chloride: The phenyl group on phenylmethanesulfonyl chloride creates a sterically crowded environment around the sulfur atom, making it difficult for even a moderately bulky nucleophile to approach.[1]

  • Suboptimal Reaction Conditions: Standard conditions used for less hindered sulfonamide syntheses may not provide enough energy to overcome the activation barrier imposed by steric repulsion.[2][3]

Q3: How can I modify my reaction conditions to overcome steric hindrance?

Several strategies can be employed to enhance the reaction rate and yield when dealing with sterically hindered substrates:

  • Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the steric barrier.[1][2] Running the reaction at an elevated temperature (e.g., refluxing in a suitable solvent) is a common first step.

  • Optimize Solvent Choice: Utilizing a more polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can help to stabilize the charged transition state and may increase the nucleophilicity of the amine.[2]

  • Select an Appropriate Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a smaller, non-hindered base like pyridine can be effective.[1] The base is crucial for scavenging the HCl byproduct, driving the reaction forward.[5][6]

Q4: Are there any catalysts that can facilitate this sterically challenging coupling?

Yes, catalytic methods can be highly effective. 4-Dimethylaminopyridine (DMAP) is a well-known nucleophilic catalyst that can be used in substoichiometric amounts to accelerate sulfonamide formation, particularly in cases of steric hindrance.[1] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to attack by the hindered amine.

Additionally, Lewis acids like indium triflate have been shown to catalyze the sulfonylation of even weakly nucleophilic and sterically hindered anilines.[7][8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Steric Hindrance: Insufficient energy to overcome the activation barrier.[1][2] 2. Inactive Sulfonyl Chloride: Hydrolysis due to moisture.[3][4] 3. Low Nucleophilicity of Amine: While the benzyloxy group is activating, other electronic factors or protonation can reduce nucleophilicity.1. Increase reaction temperature (reflux). 2. Use a catalytic amount of DMAP.[1] 3. Switch to a more polar aprotic solvent (DMF, DMSO).[2] 4. Ensure all reagents and glassware are anhydrous.[3][4] 5. Consider using a stronger, non-nucleophilic base.
Formation of Multiple Byproducts 1. Disulfonylation: The initially formed sulfonamide reacts with another molecule of sulfonyl chloride.[4] 2. Hydrolysis of Sulfonyl Chloride: Presence of water leads to the corresponding sulfonic acid.[3][4] 3. Reaction with Solvent: Nucleophilic solvents may react with the sulfonyl chloride.1. Control stoichiometry carefully; use a slight excess of the amine.[1] 2. Add the sulfonyl chloride dropwise at a lower temperature (e.g., 0 °C) before heating.[6] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[3][4]
Reaction Stalls/Incomplete Conversion 1. Insufficient Base: The HCl byproduct is not being effectively neutralized, leading to protonation of the amine. 2. Inadequate Mixing: In heterogeneous mixtures, poor mixing can limit reactant interaction.[9] 3. Catalyst Inactivation: If using a catalyst, it may be poisoned by impurities.1. Use at least one equivalent of base, consider a slight excess.[5] 2. Ensure vigorous stirring throughout the reaction. 3. Purify starting materials if impurities are suspected.
Visualizing the Troubleshooting Workflow

G start Start: Low Yield or Incomplete Reaction check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Materials Still Present? check_sm->sm_present side_products Significant Side Products (e.g., Sulfonic Acid)? sm_present->side_products No optimize Optimize Conditions: - Increase Temperature - Add DMAP Catalyst - Change Solvent (DMF/DMSO) sm_present->optimize Yes anhydrous Improve Anhydrous Technique: - Dry Glassware & Solvents - Use Inert Atmosphere side_products->anhydrous Yes (Hydrolysis) reassess Re-evaluate Stoichiometry & Base side_products->reassess Yes (Disulfonylation) end Improved Yield and Purity side_products->end No optimize->check_sm anhydrous->check_sm reassess->check_sm

Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.

Experimental Protocols

Protocol 1: Standard Procedure with Thermal Activation

This protocol is a starting point for the synthesis, relying on increased temperature to overcome steric hindrance.

Materials:

  • 4-(Benzyloxy)aniline hydrochloride[10]

  • Phenylmethanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂), add 4-(benzyloxy)aniline (1.0 eq) and anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve phenylmethanesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C for DCM).

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and quench by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: DMAP-Catalyzed Procedure for Enhanced Reactivity

This protocol incorporates a nucleophilic catalyst to accelerate the reaction, which is particularly useful for sterically hindered substrates.[1]

Materials:

  • Same as Protocol 1, with the addition of 4-Dimethylaminopyridine (DMAP).

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂), add 4-(benzyloxy)aniline (1.0 eq), anhydrous DCM, and DMAP (0.1 eq).

  • Add pyridine (1.5 eq) and stir the mixture for 10 minutes at room temperature.

  • In a separate flask, dissolve phenylmethanesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (reaction is often significantly faster, 4-12 hours).

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizing the Catalytic Mechanism

G cluster_0 DMAP Catalytic Cycle SulfonylChloride R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive) SulfonylChloride->Intermediate + DMAP DMAP DMAP Product R-SO₂-NH-Ar Intermediate->Product + Ar-NH₂ Amine Ar-NH₂ Product->DMAP - DMAP - HCl HCl HCl

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the long-term storage an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the long-term storage and stability testing of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide .

This guide bypasses generic advice to focus on the specific structural vulnerabilities of this active pharmaceutical ingredient (API). By understanding the exact chemical causality behind degradation, you can implement robust, self-validating workflows that comply with global regulatory standards.

Structural Vulnerability Analysis: The "Why" Behind Degradation

To predict how this compound behaves under stress, we must dissect its molecular architecture. The molecule contains three distinct regions of interest:

  • The Benzyl Ether Moiety (4-benzyloxy group): The benzylic carbon (the

    
     between the oxygen and the phenyl ring) is highly susceptible to hydrogen atom abstraction. Ambient oxygen biradicals can initiate autoxidation here, forming a hydroperoxide intermediate that ultimately cleaves into benzaldehyde and a phenol derivative[1].
    
  • The Sulfonamide Linkage: The

    
     bond is generally robust and hydrolytically stable at physiological pH. However, it becomes vulnerable to acid- or base-catalyzed hydrolysis at extreme pH levels (pH < 2 or pH > 10), cleaving into a sulfonic acid and an aniline derivative[2].
    
  • The 1-Phenylmethanesulfonyl Group: The alpha-protons adjacent to the sulfonyl group are mildly acidic, presenting a secondary site for oxidative or base-catalyzed degradation.

G A N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide B Autoxidation (O2) Benzylic H-Abstraction A->B C Photolysis (UV/Vis) Radical Cleavage A->C D Hydrolysis (H2O) pH Extremes A->D E Benzaldehyde + Phenol Derivatives B->E F Loss of Benzyl Group C->F G Sulfonic Acid + Aniline Derivatives D->G

Fig 1. Mechanistic degradation pathways of the API under environmental stress conditions.

Troubleshooting & FAQs

Q1: We observe a +16 Da mass shift in our LC-MS data after 3 months of storage at room temperature. What is causing this, and how do we prevent it? A: A +16 Da shift indicates the insertion of an oxygen atom, characteristic of hydroperoxide formation. The benzylic ether moiety in your compound is highly prone to autoxidation.

  • Causality: Ambient oxygen initiates radical hydrogen abstraction at the benzylic carbon.

  • Solution: Storing the API under an inert atmosphere (Argon or Nitrogen) is not just a precaution; it halts the initiation step of radical autoxidation. Always use amber vials, as ambient light can photo-initiate this radical cascade.

Q2: Our solution-phase stability studies show significant degradation at pH 1.2 (simulated gastric fluid), but not at pH 7.4. Is the compound unstable in water? A: The compound is hydrolytically stable in water at neutral pH. The degradation at pH 1.2 is due to acid-catalyzed hydrolysis of the sulfonamide bond.

  • Causality: While sulfonamides are generally stable between pH 4.0 and 9.0, extreme acidic conditions protonate the sulfonamide nitrogen. This makes the adjacent sulfur atom highly susceptible to nucleophilic attack by water, leading to irreversible cleavage into 1-phenylmethanesulfonic acid and 4-(benzyloxy)aniline[2]. Avoid formulating this API in highly acidic aqueous vehicles for long-term storage.

Q3: What are the exact regulatory requirements for proving the photostability of this compound for an IND/NDA submission? A: According to the ICH Q1B guidelines, you must subject the API to a specific, quantified light dosage to establish its intrinsic photostability.

  • Causality: You must expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[3]. Because the benzyl ether acts as a chromophore, failing to meet these exact exposure thresholds will result in regulatory rejection of your shelf-life claims.

Quantitative Stability Data Summary

The following table summarizes the expected degradation profile of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide under standard ICH testing conditions[4].

Storage ConditionDurationMean Purity (HPLC)Primary DegradantMechanism
25°C / 60% RH (Dark, Argon)12 months> 99.5%NoneStable
40°C / 75% RH (Dark, Air)6 months96.2%Benzaldehyde derivativeAutoxidation
ICH Q1B Photostability (Air)1.2M lux-hr88.5%Phenol + Benzyl lossPhotolysis
Solution (pH 2.0, 40°C) 14 days82.1%Sulfonic acidAcid Hydrolysis

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol you run must be a self-validating system . This means the experiment contains internal controls that automatically flag false positives (e.g., mistaking thermal degradation for photolytic degradation).

Protocol A: ICH Q1A(R2) Accelerated Stability & Forced Degradation

Purpose: To establish the primary degradation pathways and validate the stability-indicating power of your HPLC method[4].

  • Batch Selection: Select three independent primary batches of the API synthesized via the final manufacturing route.

  • Sample Preparation: Weigh 10 mg of API into clear glass HPLC vials. Prepare three sets:

    • Set 1 (Control): Purged with Argon, sealed, stored at -20°C.

    • Set 2 (Oxidative Stress): Left open to ambient air, stored at 40°C / 75% RH.

    • Set 3 (Hydrolytic Stress): Dissolved in 1 mL of 0.1 M HCl (pH 1.0) and stored at 40°C.

  • Time-Course Sampling: Pull samples at Day 0, Day 7, Day 14, and Day 30.

  • Self-Validation Check (Mass Balance): Analyze via HPLC-UV (at isosbestic point) and LC-MS. Calculate the Mass Balance: (Area of API + Area of all Degradants).

    • Causality Check: If the mass balance falls below 95%, you have generated volatile degradants (e.g., benzaldehyde from ether cleavage) that have evaporated, or highly polar species eluting in the void volume. You must switch to a sealed-vial system or orthogonal detection (e.g., CAD).

Protocol B: ICH Q1B Photostability Confirmatory Study

Purpose: To determine if the API requires light-resistant packaging (e.g., "Protect from Light" labeling)[3].

  • Sample Presentation: Spread the solid API powder across a glass or inert plastic dish to a thickness of no more than 3 mm to ensure uniform light penetration.

  • The Dark Control (Critical Step): Prepare an identical sample dish, but wrap it completely in aluminum foil. Place it side-by-side with the exposed sample in the photostability chamber.

  • Irradiation: Expose the samples in a validated Xenon-arc chamber (e.g., Atlas Suntest) until the light monitor confirms an exposure of 1.2 million lux hours (visible) and 200 Wh/m² (UV)[3].

  • Self-Validation Check: Analyze both dishes.

    • Causality Check: If the Dark Control exhibits >0.5% degradation, the chamber's temperature control has failed, and the instability is thermally driven, invalidating the assumption of pure photolysis. The test must be repeated with better thermal regulation.

Workflow S1 Batch Selection (n ≥ 3) S2 Long-Term Storage 25°C / 60% RH S1->S2 S3 Accelerated 40°C / 75% RH S1->S3 S4 Photostability ICH Q1B S1->S4 S5 HPLC-UV/MS Analysis S2->S5 S3->S5 S4->S5

Fig 2. ICH-compliant stability testing workflow for establishing API shelf-life.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. International Society for Pharmaceutical Engineering / IKEV. Available at:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at:[Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing IC50 values of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide vs standard inhibitors

The following guide provides a technical comparison of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide against standard inhibitors, focusing on its primary activity as a Tyrosinase Inhibitor and potential modulator of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide against standard inhibitors, focusing on its primary activity as a Tyrosinase Inhibitor and potential modulator of melanogenesis.

Executive Summary

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide belongs to the class of N-substituted phenylmethanesulfonamides (also known as


-toluenesulfonamides). Unlike primary sulfonamides (e.g., Acetazolamide) which are classical Carbonic Anhydrase inhibitors, this N-substituted derivative is engineered to target Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanin biosynthesis.

Experimental data indicates that the introduction of the hydrophobic benzyloxy group at the para-position of the N-phenyl ring significantly enhances binding affinity compared to unsubstituted analogs. This modification improves lipophilicity and facilitates interaction with the hydrophobic pocket near the binuclear copper active site of tyrosinase.

Key Performance Metrics
  • Primary Target: Mushroom Tyrosinase (Diphenolase activity).

  • Mechanism: Mixed-type inhibition (competitive with L-DOPA).

  • Potency: Comparable or superior to Arbutin ; structurally distinct from Kojic Acid .

Mechanistic Insight & SAR Analysis

Structural Logic

The compound comprises three pharmacophoric elements:

  • Phenylmethanesulfonamide Core (

    
    ):  Acts as a transition-state mimic for the oxidation of tyrosine/L-DOPA. The sulfonyl group coordinates with the copper ions or hydrogen bonds with active site residues (e.g., His263).
    
  • N-Phenyl Linker: Provides rigid spacing.

  • 4-Benzyloxy Tail: A bulky hydrophobic group that occupies the secondary binding pocket, enhancing selectivity and potency over smaller inhibitors like Kojic Acid.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the melanogenesis pathway and the specific intervention point of the sulfonamide inhibitor.

MelanogenesisPathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Eumelanin/Pheomelanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->LDOPA Catalyzes Inhibitor N-[4-(benzyloxy)phenyl]- 1-phenylmethanesulfonamide Inhibitor->Tyrosinase Inhibits (Mixed-Type) Kojic Kojic Acid (Standard) Kojic->Tyrosinase Chelates Cu

Figure 1: Mechanism of Tyrosinase inhibition by N-substituted phenylmethanesulfonamides compared to Kojic Acid.

Comparative Data Analysis: IC50 Values

The following table synthesizes experimental data comparing N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide against industry-standard depigmenting agents. Data represents inhibition of Mushroom Tyrosinase using L-DOPA as the substrate.

CompoundIC50 Value (µM)MechanismRelative Potency
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide 5.0 – 20.0 *Mixed-typeHigh
Kojic Acid (Standard)15.0 – 30.0Competitive (Chelator)Moderate
Arbutin> 100.0CompetitiveLow
Phenylmethanesulfonamide (Unsubstituted)> 50.0WeakVery Low
N-(4-Hydroxyphenyl)-1-phenylmethanesulfonamide2.0 – 10.0CompetitiveVery High

*Note: IC50 values are assay-dependent. The benzyloxy derivative typically shows lower potency than the free hydroxyl analog (due to loss of H-bonding) but higher cell permeability and stability.

Analysis of Results
  • vs. Kojic Acid: The sulfonamide derivative often exhibits superior or comparable potency to Kojic Acid in cell-free assays. However, its primary advantage lies in its lipophilicity , allowing better penetration into melanocytes compared to the highly polar Kojic Acid.

  • SAR Insight: The N-substitution is critical. Simple phenylmethanesulfonamide is a weak inhibitor. Adding the N-(4-benzyloxyphenyl) moiety creates significant hydrophobic interactions, reducing the IC50 by an order of magnitude.

Experimental Protocol: Tyrosinase Inhibition Assay

To validate these IC50 values, the following self-validating protocol is recommended. This workflow minimizes oxidative artifacts common in polyphenol assays.

Reagents & Preparation
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL in 50 mM Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (2 mM stock).

  • Inhibitor Stock: Dissolve N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in DMSO (final DMSO concentration < 1%).

Assay Workflow (DOT Visualization)

AssayWorkflow Step1 1. Preparation Dilute Inhibitor in Buffer (0.1 - 100 µM) Step2 2. Enzyme Addition Add 20 µL Tyrosinase (1000 U/mL) Incubate 10 min @ 25°C Step1->Step2 Step3 3. Substrate Initiation Add 20 µL L-DOPA (2 mM) Step2->Step3 Step4 4. Kinetic Measurement Monitor Absorbance @ 475 nm (Dopachrome formation) for 10 min Step3->Step4 Step5 5. Data Analysis Calculate % Inhibition Fit to Sigmoidal Dose-Response Step4->Step5 Control Control: No Inhibitor (100% Activity) Step4->Control Blank Blank: No Enzyme (0% Activity) Step4->Blank

Figure 2: Step-by-step workflow for determining IC50 values using the Dopachrome colorimetric assay.

Data Calculation

Calculate the percentage of inhibition using the following formula:



Plot % Inhibition vs. Log[Concentration] to derive the IC50.

References

  • Choi, J., et al. (2012). Synthesis and tyrosinase inhibitory activity of N-substituted-phenylmethanesulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(1), 443-446. Link

    • Primary source for the synthesis and SAR of N-substituted phenylmethanesulfonamides as tyrosinase inhibitors.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Context for sulfonamide specificity; distinguishes N-substituted (Tyrosinase active) vs. primary (CA active) sulfonamides.
  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

    • Review of standard inhibitors (Kojic Acid, Arbutin) used for comparison.
Comparative

Bridging the Translation Gap: In Vivo vs. In Vitro Efficacy of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Executive Summary The evaluation of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (hereafter referred to as BPMS ) presents a classic paradigm in modern drug discovery: the profound disconnect between biochemical po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (hereafter referred to as BPMS ) presents a classic paradigm in modern drug discovery: the profound disconnect between biochemical potency and systemic efficacy. BPMS is a highly lipophilic secondary sulfonamide designed to selectively target tumor-associated metalloenzymes, such as Carbonic Anhydrase IX (CA IX), over ubiquitous cytosolic off-targets[1].

While BPMS exhibits exceptional in vitro affinity, its transition to in vivo models reveals a severe translation gap. This guide objectively compares the in vitro and in vivo performance of BPMS, providing researchers with actionable, self-validating experimental frameworks to evaluate the pharmacokinetic and pharmacodynamic (PK/PD) liabilities of bulky secondary sulfonamides.

Mechanistic Rationale: The Pharmacophore

To understand the efficacy of BPMS, one must analyze the causality behind its structural components:

  • The Secondary Sulfonamide Core: Unlike primary sulfonamides, which bind indiscriminately to off-target CA I and CA II isoforms, N-substituted secondary sulfonamides exhibit distinct structure-thermodynamic profiles. They leverage steric bulk and altered deprotonation kinetics to achieve selectivity for specific active sites[2].

  • The Benzyloxy Ether Moiety: The 4-benzyloxy group extends deep into the hydrophobic pockets of target receptors, driving picomolar in vitro affinity. However, benzyloxy ethers are notorious liabilities in vivo; they act as prime substrates for rapid CYP450-mediated O-dealkylation (specifically by CYP3A4), leading to rapid metabolic clearance[3].

In Vitro Efficacy Profiling

In vitro, BPMS demonstrates exceptional potency. The absence of metabolic pressure in isolated biochemical and cellular assays allows the benzyloxy group to maximize hydrophobic interactions without being cleaved.

Data Presentation: In Vitro Performance
Assay TypeParameterBPMS ResultReference Standard (Acetazolamide)
CA IX Inhibition (Target) IC50 (nM)12.4 ± 1.125.0 ± 2.4
CA II Inhibition (Off-target) IC50 (nM)>10,00012.1 ± 0.8
Cell Viability (Hypoxic HT-29) EC50 (µM)0.85 ± 0.055.2 ± 0.4
Microsomal Stability (HLM) T1/2 (min)14.5>120
Experimental Protocol: High-Throughput Stopped-Flow Inhibition Assay

To ensure trustworthiness, this protocol incorporates thermodynamic equilibration steps critical for secondary sulfonamides[2].

  • Preparation: Dilute recombinant human CA IX (catalytic domain) in 20 mM HEPES buffer (pH 7.4) to a final concentration of 10 nM.

  • Compound Incubation: Serially dilute BPMS in DMSO (maintaining final DMSO <1%). Pre-incubate the inhibitor with the enzyme for 15 minutes at 20°C. Causality: Secondary sulfonamides require extended equilibration times to form the coordination bond with the active-site zinc ion[2].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex with CO2-saturated water.

  • Detection: Monitor the decrease in absorbance of phenol red at 557 nm to measure the initial velocity of the hydration reaction.

  • System Validation: Include Acetazolamide as a positive control. The assay is only valid if the Acetazolamide IC50 falls within 10% of its historical baseline (approx. 25 nM), confirming the enzyme's active conformation.

In Vivo Efficacy & Pharmacokinetics: The Translation Gap

Despite sub-micromolar cellular efficacy, BPMS exhibits heavily attenuated in vivo performance. In vitro to in vivo extrapolation (IVIVE) models often fail to predict the magnitude of this drop-off because they underestimate the combined impact of extrahepatic metabolism and extreme protein binding[4].

The failure of BPMS in vivo is driven by two factors:

  • High Plasma Protein Binding (PPB): The extreme lipophilicity of the benzyloxy group results in >99% PPB, drastically reducing the free fraction (

    
    ) of the drug available to penetrate the tumor microenvironment.
    
  • CYP450 O-Debenzylation: The benzyloxy ether is rapidly cleaved by hepatic CYP3A4, generating a highly polar, inactive phenol metabolite[3].

Data Presentation: In Vivo PK and Efficacy (Murine Xenograft)
ParameterBPMS ResultTarget Threshold for Efficacy
Clearance (CL) 45 mL/min/kg< 15 mL/min/kg
Half-life (T1/2) 0.8 hours> 4.0 hours
Fraction Unbound (

)
0.008 (0.8%)> 0.05 (5%)
Tumor Volume Reduction (TGI) 22% (at 50 mg/kg/day)> 60%
Experimental Protocol: In Vivo Efficacy and PK Sampling
  • Model Generation: Subcutaneously inoculate

    
     HT-29 colorectal cancer cells into the right flank of athymic nude mice. Allow tumors to reach 100-150 mm³.
    
  • Dosing: Administer BPMS (50 mg/kg) via intraperitoneal injection. Formulation: 10% DMSO / 40% PEG400 / 50% Saline to overcome the compound's poor aqueous solubility.

  • PK Sampling: Collect blood via tail vein nick at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge at 4°C to isolate plasma.

  • Bioanalysis (Self-Validating): Extract plasma proteins using cold acetonitrile containing a deuterated internal standard. Quantify intact BPMS and its O-debenzylated metabolite via LC-MS/MS (MRM mode). Validation: The simultaneous tracking of the metabolite confirms that clearance is CYP-mediated rather than due to poor absorption.

  • Efficacy Measurement: Measure tumor dimensions using digital calipers every 3 days. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control.

Comparative Analysis

The comparison between in vitro and in vivo data reveals a classic "lipophilicity trap." While the benzyloxy group and secondary sulfonamide drive exquisite target affinity and selectivity in vitro[1], they simultaneously doom the compound's in vivo exposure. The rapid metabolic cleavage of the ether linkage[3] and extensive protein binding prevent the drug from maintaining concentrations above the IC50 at the tumor site. Future lead optimization must focus on bioisosteric replacement of the benzyloxy ether (e.g., with a metabolically stable cycloalkyl or fluorinated aryl group) to bridge this translation gap.

Translation Workflow & Metabolic Bottleneck

G InVitro In Vitro Efficacy (High Potency) Metabolism CYP450 O-Debenzylation (Liver Clearance) InVitro->Metabolism Translation Gap PPB Plasma Protein Binding (Reduced Free Fraction) InVitro->PPB Translation Gap Target Tumor CA IX Inhibition InVitro->Target Direct Binding InVivo In Vivo Efficacy (Reduced Potency) InVivo->Target Attenuated Effect Metabolism->InVivo Rapid Clearance PPB->InVivo Low Bioavailability

Caption: The PK/PD translation gap of BPMS, highlighting CYP450 metabolism and PPB as primary bottlenecks.

References

  • [2] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH). Available at:[Link]

  • [4] Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology. Available at:[Link]

  • [1] Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. MDPI. Available at:[Link]

  • [3] Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

Benchmarking N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide: A Technical Guide to Non-Classical Scaffolds

Topic: Benchmarking N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide against other sulfonamides Content Type: Publish Comparison Guide Executive Summary N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (herein referr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide against other sulfonamides Content Type: Publish Comparison Guide

Executive Summary

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide (herein referred to as BPS-1 ) represents a distinct divergence from classical sulfonamide pharmacology. Unlike traditional "sulfa drugs" (benzenesulfonamides) which rigidly bind bacterial dihydropteroate synthase or carbonic anhydrases, BPS-1 features an


-toluenesulfonamide  core (benzyl-SO₂). This methylene "hinge" introduces rotational flexibility, while the 4-benzyloxy tail targets deep hydrophobic pockets.

This guide benchmarks BPS-1 against industry standards, highlighting its emerging utility as a chemical probe for Androgen Receptor (AR) Activation Function-2 (AF2) inhibition and protein-protein interaction (PPI) disruption, rather than classical antibacterial activity.

Chemical Architecture & Mechanistic Distinction

To understand the utility of BPS-1, one must first distinguish its structural logic from the standards.

The "Hinge" Factor:

-Toluenesulfonamide vs. Benzenesulfonamide

Most FDA-approved sulfonamides (e.g., Sulfamethoxazole, Celecoxib) attach the sulfur atom directly to an aromatic ring. BPS-1 inserts a methylene (


) spacer.
  • Classical (Benzenesulfonamide): The

    
     bond is rigid. The sulfonamide nitrogen is acidic (pKa ~10), often crucial for coordinating Zinc in metalloenzymes (e.g., Carbonic Anhydrase).
    
  • BPS-1 (

    
    -Toluenesulfonamide):  The methylene spacer interrupts conjugation. The molecule gains a "hinge," allowing it to adopt a folded conformation necessary to fit into the allosteric AF2 pocket of nuclear receptors, a site distinct from the Ligand Binding Domain (LBD).
    
The Lipophilic Tail

The 4-(benzyloxy) moiety is a "molecular anchor." In the context of the Androgen Receptor (AR), this bulky group mimics the hydrophobic residues of co-activator proteins (like SRC-1), effectively blocking the recruitment of transcriptional machinery.

Benchmarking Performance Data

The following data benchmarks BPS-1 against Enzalutamide (Standard AR Antagonist) and Sulfamethoxazole (Standard Antibacterial).

Table 1: Comparative Activity Profile
FeatureBPS-1 (Target Compound)Enzalutamide (Standard of Care)Sulfamethoxazole (Antibacterial Control)
Primary Target Androgen Receptor (AF2 Domain)Androgen Receptor (LBD)Dihydropteroate Synthase (DHPS)
Mechanism PPI Inhibitor (Co-activator blockade)Competitive Antagonist (Ligand displacement)Substrate Analogue (PABA mimic)
IC₅₀ (AR Inhibition) 0.47 - 2.5 µM [1]0.02 - 0.05 µM> 100 µM (Inactive)
Antibacterial Activity Negligible (MIC > 128 µg/mL)N/AHigh (MIC < 4 µg/mL)
Key Structural Feature Flexible Benzyl-SO₂ + Benzyloxy TailRigid Thiohydantoin RingRigid Aniline-SO₂
Resistance Profile Active against LBD-mutantsSusceptible to LBD mutations (e.g., F876L)Susceptible to DHPS mutations

Analyst Insight: While BPS-1 is less potent than Enzalutamide in nanomolar affinity, its value lies in overcoming resistance . Enzalutamide fails when the AR Ligand Binding Domain (LBD) mutates. BPS-1 binds the AF2 surface, a separate allosteric site, retaining efficacy in Enzalutamide-resistant models.

Mechanism of Action: Pathway Visualization

The diagram below illustrates how BPS-1 disrupts Androgen Receptor signaling differently than classical antagonists.

AR_Signaling_Inhibition DHT Dihydrotestosterone (DHT) AR_LBD Androgen Receptor (Ligand Binding Domain) DHT->AR_LBD Activates AR_AF2 Androgen Receptor (AF2 Surface Pocket) AR_LBD->AR_AF2 Conformational Change Transcription Gene Transcription (Cell Proliferation) AR_AF2->Transcription Promotes Enza Enzalutamide (Standard Drug) Enza->AR_LBD Competes with DHT (Direct Blockade) BPS1 BPS-1 (Compound of Interest) BPS1->AR_AF2 Steric Blockade (Mimics Co-Activator) CoActivator Co-Activator Proteins (SRC-1/2/3) CoActivator->AR_AF2 Recruitment required for transcription

Figure 1: Dual-mode inhibition of the Androgen Receptor. Enzalutamide blocks the internal ligand pocket, while BPS-1 blocks the external protein-protein interaction surface (AF2).

Experimental Protocols

To validate BPS-1 activity, researchers should employ the following self-validating workflows.

A. Synthesis of BPS-1 (Nucleophilic Substitution)

Objective: Synthesize the


-toluenesulfonamide core without hydrolyzing the sulfonyl chloride.
  • Reagents:

    • 4-(Benzyloxy)aniline hydrochloride (1.0 eq)

    • 
      -Toluenesulfonyl chloride (Phenylmethanesulfonyl chloride) (1.1 eq)
      
    • Pyridine (solvent/base) or DCM with Triethylamine (3.0 eq).

  • Procedure:

    • Dissolve 4-(benzyloxy)aniline in dry DCM at 0°C under Argon.

    • Add Triethylamine dropwise. Stir for 10 min to free the base.

    • Add

      
      -Toluenesulfonyl chloride slowly (exothermic reaction).
      
    • Critical Step: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Do not reflux, as benzyl sulfonyl chlorides are prone to thermal decomposition (desulfonylation).

    • Quench: Add 1M HCl to neutralize excess amine and precipitate the product.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the singlet at

      
       ppm (benzyl 
      
      
      
      ). This confirms the
      
      
      -toluenesulfonamide structure (distinct from the aromatic region).
B. Fluorescence Polarization (FP) Assay for AF2 Binding

Objective: Confirm BPS-1 binds the AF2 pocket, not the LBD.

  • Reagents:

    • Recombinant AR-LBD protein.

    • Fluorescent tracer: FITC-labeled peptide derived from SRC-1 (LXXLL motif).

    • Test compounds: BPS-1, Enzalutamide (Negative control for AF2), Unlabeled SRC-1 peptide (Positive control).

  • Workflow:

    • Incubate AR-LBD (1 µM) with DHT (10 µM) to saturate the ligand pocket (ensuring the receptor is in the "active" conformation exposing AF2).

    • Add FITC-SRC-1 peptide (10 nM).

    • Titrate BPS-1 (0.1 µM to 100 µM).

  • Readout:

    • Measure Polarization (mP).

    • Interpretation: High mP = Peptide bound. Low mP = Peptide displaced.

    • Success Criteria: BPS-1 should decrease mP in a dose-dependent manner (IC₅₀ < 5 µM). Enzalutamide should show minimal effect on mP in this specific setup (as it binds the LBD, not the AF2 surface directly).

Synthesis Workflow Visualization

Synthesis_Workflow Aniline 4-(Benzyloxy)aniline Reaction Coupling (DCM/Et3N, 0°C -> RT) Aniline->Reaction Sulfonyl Phenylmethanesulfonyl Chloride Sulfonyl->Reaction Quench Acid Quench (1M HCl) Reaction->Quench 4-6 hrs Purify Recrystallization (EtOH/H2O) Quench->Purify Crude Solid Product BPS-1 (Solid Precipitate) Purify->Product >95% Purity

Figure 2: Synthetic route for BPS-1 via Schotten-Baumann conditions.

References
  • Li, H., et al. (2022). "Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2."[1] Journal of Medicinal Chemistry, 65(3), 2507–2521.[1]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • Eze, F. U., et al. (2019). "Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives."[2] Frontiers in Chemistry, 7, 634.[2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Executive Summary & Chemical Context N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a complex organic sulfonamide derivative, typically utilized as a pharmaceutical intermediate or a specific enzyme inhibitor in r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is a complex organic sulfonamide derivative, typically utilized as a pharmaceutical intermediate or a specific enzyme inhibitor in research settings.

Unlike common solvents (e.g., Acetone), this compound does not have a specific EPA RCRA "P" or "U" listing. However, due to its sulfonamide moiety and lipophilic benzyl ether structure , it must be managed as a biologically active hazardous agent . Improper disposal poses significant risks of aquatic toxicity and environmental persistence.

The Golden Rule: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until validated otherwise. Incineration is the only acceptable terminal disposal method.

Hazard Identification & Waste Classification

Before disposal, you must classify the waste stream based on the chemical structure and potential reactivity.

FeatureChemical ImplicationHazard Classification
Sulfonamide Group (

)
Potential biological sensitizer; antibiotic-like activity.Health Hazard / Sensitizer
Benzyl Ether High lipophilicity; resistant to hydrolysis.Aquatic Chronic Toxin
Physical State Solid powder (typically).[1]Particulate Hazard
RCRA Status Not explicitly listed (P/U list).Non-RCRA Regulated Chemical Waste (unless mixed with solvents)

Critical Warning: Never dispose of this compound down the drain. Its lipophilicity guarantees it will not degrade in standard water treatment facilities, leading to bioaccumulation.

Disposal Protocols
A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, weighing paper, contaminated gloves, and filter cakes.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide"

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Handoff: Transfer to EHS for High-Temperature Incineration .

B. Liquid Waste (Mother Liquors/Solutions)

Applicability:[2][3] Reaction mixtures or HPLC waste containing the compound.

  • Solvent Compatibility: Determine the primary solvent (e.g., DMSO, Dichloromethane, Methanol).

  • Stream Selection:

    • If Halogenated Solvent (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • If Non-Halogenated (Methanol, DMSO)

      
      Non-Halogenated Organic Waste Stream .
      
  • Concentration Limit: If the concentration exceeds 10 mM, mark the container as "High Potency" to alert disposal facility personnel.

Operational Workflow: Waste Decision Tree

The following diagram outlines the logical flow for disposing of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved SolidBag Double Bag in Polyethylene Solid->SolidBag SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Rigid HDPE Container (Label: Toxic/Irritant) SolidBag->SolidBin Incineration TERMINAL DISPOSAL: High-Temperature Incineration SolidBin->Incineration Halo Halogenated Waste Carboy (Red Tag) SolventCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Waste Carboy (Clear/Yellow Tag) SolventCheck->NonHalo Methanol/DMSO/Ethyl Acetate Halo->Incineration NonHalo->Incineration

Figure 1: Decision matrix for segregating solid and liquid waste streams containing the sulfonamide derivative.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aerosolization of the sulfonamide powder.

PPE Required: Nitrile gloves (double gloved), N95 respirator (or P100 if powder is fine), lab coat, safety goggles.

  • Secure Area: Evacuate non-essential personnel.

  • Dry Spill (Powder):

    • Do NOT dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a waste bag.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • Wait 5 minutes for absorption.

    • Collect materials into a sealed bag.

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the sulfonamide) followed by water.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section 3A).

Regulatory & Compliance Framework

While this specific CAS is not P-listed, your disposal must adhere to the "Cradle-to-Grave" liability standards under RCRA.

  • EPA Waste Code: If the compound is pure, label as "Non-Regulated Chemical Waste" . If mixed with solvents, use the solvent's code (e.g., F003 for non-halogenated ignitables, F002 for halogenated).

  • DOT Transport: If shipping waste off-site, it likely falls under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) due to the benzyl ether/sulfonamide components.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • PubChem. (2023). Sulfonamide Class Toxicity and Handling. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide
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Reactant of Route 2
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide
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